Product packaging for diethyl sulfate;N,N-dimethylformamide(Cat. No.:CAS No. 1228182-35-1)

diethyl sulfate;N,N-dimethylformamide

Cat. No.: B3339771
CAS No.: 1228182-35-1
M. Wt: 227.28 g/mol
InChI Key: SUJIBCQQGOIFTI-UHFFFAOYSA-N
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Description

Significance of Alkylating Agents in Synthetic Chemistry: Focus on Dialkyl Sulfates

Historical Trajectories and Modern Relevance of Diethyl Sulfate (B86663) as an Electrophile

Diethyl sulfate ((C₂H₅)₂SO₄), the diethyl ester of sulfuric acid, is a powerful electrophilic alkylating agent. wikipedia.orgnih.gov Historically, its utility was recognized in the early 20th century, playing a significant role in the development of industrial chemistry. oncohemakey.com It has been widely used as an ethylating agent to convert compounds containing active hydrogens, such as phenols, amines, and thiols, into their corresponding ethyl derivatives. ca.gov This capability made it an important intermediate in the manufacturing of dyes, pigments, pharmaceuticals, and agricultural chemicals. ca.govnih.govinchem.org

The modern relevance of diethyl sulfate has not diminished; it remains a key reagent for introducing ethyl groups cleanly and efficiently. Its potent electrophilic nature makes it highly effective in Sₙ2 reactions. wikipedia.org The compound's utility is underscored by its application in the synthesis of specialized products, including textile finishing agents and surfactants. ca.govnih.gov

Evolution of Diethyl Sulfate's Role in Complex Molecular Construction

The role of diethyl sulfate has evolved from a bulk chemical intermediate to a more specialized reagent in the construction of intricate and high-value molecules. In contemporary organic synthesis, precision and selectivity are paramount. Diethyl sulfate serves as a reliable source of the ethyl group in multi-step syntheses of complex organic targets. Research findings show its use as a reactant for synthesizing biologically active compounds, such as certain pyrazole (B372694) and quinazolinone derivatives, and for creating ionic liquids with potential applications as electrolytes. sigmaaldrich.com It is a direct-acting alkylating agent that readily ethylates DNA and is genotoxic across virtually all tested systems, a property that has been extensively studied in toxicology and molecular biology. inchem.orgnih.gov This reactivity, when carefully controlled, is harnessed by synthetic chemists to achieve specific molecular modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO5S B3339771 diethyl sulfate;N,N-dimethylformamide CAS No. 1228182-35-1

Properties

IUPAC Name

diethyl sulfate;N,N-dimethylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.C3H7NO/c1-3-7-9(5,6)8-4-2;1-4(2)3-5/h3-4H2,1-2H3;3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJIBCQQGOIFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OCC.CN(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500265
Record name Diethyl sulfate--N,N-dimethylformamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-35-1
Record name Diethyl sulfate--N,N-dimethylformamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-35-1
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N,n Dimethylformamide As a Multifaceted Chemical Platform

N,N-Dimethylformamide (DMF), an organic compound with the formula (CH₃)₂NC(O)H, is a colorless, high-boiling, polar aprotic solvent. wikipedia.orgnih.gov It is miscible with water and the majority of organic liquids, making it what has been termed a "universal organic solvent". wikipedia.orgdrugfuture.com While its primary application is as a solvent, its utility extends far beyond this role, positioning it as a uniquely versatile chemical platform. nih.govrsc.org

N,N-Dimethylformamide Beyond a Solvent: Reagent, Catalyst, and Stabilizer Attributes

The chemical reactivity of DMF allows it to participate directly in chemical transformations in several ways: nih.govrsc.org

Reagent: DMF is a key reagent in the Vilsmeier-Haack reaction, where it reacts with phosphoryl chloride or other agents to form the Vilsmeier reagent, an electrophilic species used to formylate aromatic compounds. wikipedia.orgnih.gov It can also serve as a source for various small molecular fragments, including dimethylamine (B145610) (NMe₂), formyl (CHO), and carbon monoxide (CO), in a range of synthetic procedures. nih.govresearchgate.net

Catalyst: DMF can act as a catalyst, notably in the synthesis of acyl chlorides from carboxylic acids using oxalyl chloride or thionyl chloride. wikipedia.org In this process, it reversibly forms an imidoyl chloride intermediate (a Vilsmeier reagent), which is the active catalytic species. wikipedia.org

Stabilizer: In nanoscience, DMF has been employed as a stabilizer for metal nanoparticles (NPs), including gold, silver, iridium, and palladium. nih.govacs.orgacs.org The DMF molecules can surround the surface of the nanoparticles, preventing aggregation and maintaining their catalytic activity. acs.orgnih.gov For example, DMF-stabilized gold nanoclusters have shown high catalytic activity in the reduction of 4-nitrophenol. nih.govresearchgate.net

Foundational Principles Governing N,N-Dimethylformamide's Versatility in Diverse Chemical Transformations

The multifaceted nature of DMF stems from its distinct chemical and physical properties.

Polar Aprotic Nature: As a polar aprotic solvent, DMF possesses a large dipole moment and a high dielectric constant. It can effectively solvate cations while leaving anions relatively "bare" and more nucleophilic. This property is particularly advantageous for facilitating reactions that proceed through polar mechanisms, such as Sₙ2 reactions. wikipedia.org

High Boiling Point and Stability: With a boiling point of 153 °C, DMF is suitable for reactions that require elevated temperatures. wikipedia.orgchemicalbook.com It is also thermally stable, though it can decompose near its boiling point to dimethylamine and carbon monoxide. wikipedia.orgresearchgate.net

Structural Attributes: The structure of DMF itself is key to its role as a reagent. nih.gov It can act as either a nucleophilic or an electrophilic agent and can be a source for various building blocks in chemical synthesis. nih.govresearchgate.net Its ability to function as a reducing agent for certain metal ions has also been documented. researchgate.netacs.org

Interplay and Synergistic Applications of Diethyl Sulfate and N,n Dimethylformamide in Advanced Chemical Systems

Contextualizing Co-Application in Complex Reaction Environments

The co-application of diethyl sulfate and N,N-dimethylformamide is particularly prevalent in complex reaction environments where the precise control of reaction conditions is paramount. DMF's high dielectric constant and aprotic nature make it an ideal solvent for facilitating SN2 reactions, such as the ethylations carried out by diethyl sulfate. It effectively solvates cations, leaving the nucleophile relatively bare and more reactive, thus accelerating the rate of alkylation.

A primary example of their combined use is in the synthesis of quaternary ammonium (B1175870) compounds, which are valuable as cationic surfactants, antistatic agents, and fabric softeners. googleapis.comgoogle.comgoogle.com In these reactions, a tertiary amine is alkylated with diethyl sulfate. DMF serves as the reaction medium, ensuring the solubility of the tertiary amine and the resulting quaternary ammonium salt. google.com This prevents the precipitation of products and allows the reaction to proceed to completion under homogenous conditions.

Another area where this combination is critical is in the multi-step synthesis of complex organic molecules and pharmaceutical intermediates. researchgate.netalliedmarketresearch.com For instance, in the synthesis of isoluminol derivatives for protein labeling, DMF is used as the solvent for the reaction between an intermediate and 5-bromovaleronitrile, a step that follows an initial ethylation with diethyl sulfate in a preceding step. researchgate.net Similarly, in the C-alkylation of malonic esters, DMF can be employed as the solvent with an alkylating agent to produce valuable dicarboxylates. google.com The stability of diethyl sulfate in DMF, coupled with the solvent's ability to promote the desired reactivity, makes this a favored system for chemists constructing intricate molecular architectures.

Table 1: Selected Applications of Diethyl Sulfate in N,N-Dimethylformamide Solvent

Reaction Type Substrate Example Product Type Role of DMF Reference
Quaternization Tri(aliphatic hydrocarbon)amine Quaternary ammonium ethyl sulfate Solvent google.com
C-Alkylation Diethyl malonate (DEM) Diethyl ethylmalonate Solvent google.com

This table is interactive. Click on the headers to sort the data.

Emerging Research Frontiers at the Interface of Alkylation and Amide-Based Chemistry

The interaction between diethyl sulfate and N,N-dimethylformamide is not merely that of a reagent and a passive solvent. Emerging research indicates a more intricate relationship, where the combination gives rise to reactive intermediates that open new synthetic avenues at the interface of alkylation and amide chemistry. This is particularly evident in reactions where DMF acts as a reactant or catalyst. nih.gov

Research on the reaction between dimethyl sulfate (a close analog of diethyl sulfate) and amides, including DMF, has shown the formation of ionic adducts. researchgate.netorientjchem.org When diethyl sulfate reacts with DMF, it can form an ethoxymethylene-N,N-dimethyliminium salt. researchgate.net This Vilsmeier-type reagent is a powerful electrophile and can be used in various formylation and cyclization reactions.

A notable application of this reactive adduct is in the synthesis of β-lactams (2-azetidinones). researchgate.net In a novel one-pot synthesis, the adduct formed from a dialkyl sulfate and DMF reacts with a Schiff base and a substituted acetic acid to yield β-lactams under mild conditions. This method avoids the use of harsh chlorinating agents typically required in other β-lactam syntheses. researchgate.net This transformation highlights a sophisticated interplay where diethyl sulfate activates the amide (DMF) to create a new reagent in situ, which then drives a complex cyclization.

The frontier of this research lies in harnessing these reactive intermediates for novel molecular constructions. The ability to generate potent electrophiles from the simple combination of a common alkylating agent and a ubiquitous solvent provides a powerful tool for organic chemists, enabling the development of more efficient and atom-economical synthetic strategies.

Table 2: Reactive Intermediates and Their Applications

Reagent Combination Intermediate Formed Application Product Class Reference
Diethyl Sulfate + N,N-Dimethylformamide Ethoxymethylene-N,N-dimethyliminium salt Reaction with Schiff bases and acetic acids β-Lactams researchgate.net

This table is interactive. Click on the headers to sort the data.

Diethyl Sulfate Synthesis: Innovations and Mechanistic Insights

The synthesis of diethyl sulfate is characterized by methods that manage the reactivity of sulfuric acid and its precursors to favor the formation of the diester over byproducts.

On a laboratory scale, the synthesis of diethyl sulfate often involves modifications of industrial processes to suit smaller quantities and standard laboratory equipment. One common approach involves the reaction of ethanol (B145695) with sulfuric acid, followed by distillation. A notable method involves dripping a mixture of 95% ethanol and concentrated sulfuric acid onto a heated bed of anhydrous sodium sulfate at 155-165°C under reduced pressure. sciencemadness.org This allows the diethyl sulfate to distill as it is formed.

Another protocol utilizes chlorosulfonic acid and ethanol to produce ethyl hydrogen sulfate, which is then distilled to yield diethyl sulfate. sciencemadness.org The distillation of two moles of the alkyl hydrogen sulfate affords the dialkyl sulfate and sulfuric acid. sciencemadness.org A patented process describes the distillation of sodium ethyl sulfate, either alone or with a diluting agent like dry sodium sulfate, in a vacuum to produce diethyl sulfate with yields reported between 83% and 90%. google.com

MethodReactantsKey ConditionsReported Yield
Ethanol/H₂SO₄ over Sodium Sulfate 95% Ethanol, Concentrated H₂SO₄, Anhydrous Na₂SO₄Drip onto heated Na₂SO₄ bed (155-165°C) under aspirator pressure.~32 g (from a specific run) sciencemadness.org
Chlorosulfonic Acid Route Ethanol, Chlorosulfonic AcidForms ethyl hydrogen sulfate, which is then distilled.Not specified sciencemadness.org
Sodium Ethyl Sulfate Distillation Sodium Ethyl Sulfate, (optional: Sodium Sulfate)Vacuum distillation.83-90% google.com

The dominant industrial method for producing diethyl sulfate involves the reaction of ethylene (B1197577) with concentrated sulfuric acid. procurementresource.comatamanchemicals.com This process is integral to the indirect hydration method for producing ethanol, with diethyl sulfate being a key intermediate. nih.gov

The process typically involves two main stages:

Absorption: Ethylene gas is absorbed into concentrated (e.g., 96 wt%) sulfuric acid at elevated temperatures (e.g., 60°C). nih.gov This reaction forms a mixture containing ethyl hydrogen sulfate, some diethyl sulfate, and unreacted sulfuric acid. google.com A typical mixture might contain approximately 43% diethyl sulfate, 45% ethyl hydrogen sulfate, and 12% sulfuric acid. atamanchemicals.comnih.gov

Conversion and Purification: The resulting mixture is heated with anhydrous sodium sulfate under a vacuum. This step converts the remaining ethyl hydrogen sulfate into diethyl sulfate, which is then distilled and collected, achieving yields around 86%. nih.gov The final commercial product typically has a purity greater than 99%. nih.gov

Process enhancements focus on optimizing reaction conditions to maximize the yield of diethyl sulfate while minimizing the formation of byproducts like ether and degradation products. googleapis.com A green production process has been proposed where the diethyl sulfate intermediate (ethyl bisulfate) is reacted with a salt like sodium sulfate at 60-130°C. This generates diethyl sulfate and sodium bisulfate, avoiding the formation of difficult-to-recycle waste acid. google.com

The formation of diethyl sulfate from common industrial reactants like ethylene or ethanol and sulfuric acid proceeds through a key intermediate: ethyl hydrogen sulfate (also known as ethylsulfuric acid).

The mechanism can be summarized in two steps:

Formation of Ethyl Hydrogen Sulfate:

From Ethylene: The electrophilic addition of sulfuric acid to the double bond of ethylene yields ethyl hydrogen sulfate. C₂H₄ + H₂SO₄ → C₂H₅OSO₃H

From Ethanol: The esterification reaction between ethanol and sulfuric acid produces ethyl hydrogen sulfate and water. This is a reversible reaction. google.com C₂H₅OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O

Formation of Diethyl Sulfate: The conversion of ethyl hydrogen sulfate to diethyl sulfate can occur via two primary pathways:

Reaction with a second alcohol/ethylene molecule: Ethyl hydrogen sulfate can react with another molecule of ethanol or ethylene. In the industrial process with ethylene, the intermediate reacts with another ethylene molecule to yield the final product. procurementresource.com C₂H₅OSO₃H + C₂H₄ → (C₂H₅)₂SO₄

Disproportionation/Redistribution: Two molecules of ethyl hydrogen sulfate can react, especially upon heating, to form diethyl sulfate and regenerate a molecule of sulfuric acid. wikipedia.org This reaction is often facilitated by vacuum distillation, which removes the diethyl sulfate product and drives the equilibrium forward. The reaction with sodium sulfate follows a similar redistribution pathway. wikipedia.org 2 C₂H₅OSO₃H → (C₂H₅)₂SO₄ + H₂SO₄

N,N-Dimethylformamide Production: Modern Approaches and Catalytic Strategies

The industrial synthesis of N,N-Dimethylformamide (DMF) has traditionally relied on carbon monoxide chemistry, but modern approaches are increasingly focused on greener alternatives.

The commercial production of DMF is dominated by two conventional methods: a single-stage (direct) process and a two-stage (indirect) process. nih.govdsir.nic.in

Single-Stage (Direct) Synthesis: In this method, dimethylamine (B145610) (DMA) reacts directly with carbon monoxide (CO). dsir.nic.in The reaction is typically carried out using a solution of dimethylamine in methanol (B129727) with an alkali alkoxide, most commonly sodium methoxide (NaOCH₃), as a catalyst. nih.govdsir.nic.in This continuous process operates under high pressure (1.5–2.5 MPa) and elevated temperatures (110–150°C). nih.gov This method is considered highly advanced and economical as it does not produce water, simplifying purification and saving energy. irocoatingadditive.com

Two-Stage (Indirect) Synthesis: This process involves two distinct steps. nih.gov

First, methyl formate (B1220265) is produced by reacting methanol with carbon monoxide under high pressure at 60–100°C, also using sodium methoxide as a catalyst. nih.govdsir.nic.in

The purified methyl formate then reacts with dimethylamine in a second step at lower pressure and temperatures of 80–100°C to yield N,N-dimethylformamide and methanol. nih.govdsir.nic.in The final product is purified by distillation. nih.gov

Synthesis RouteReactantsCatalystPressureTemperatureKey Characteristics
Single-Stage (Direct) Dimethylamine, Carbon MonoxideSodium MethoxideHigh (1.5–2.5 MPa) nih.govHigh (110–150°C) nih.govContinuous process; no water byproduct. irocoatingadditive.com
Two-Stage (Indirect) Step 1: Methanol, Carbon MonoxideStep 2: Methyl Formate, DimethylamineSodium MethoxideStep 1: HighStep 2: Low nih.govStep 1: 60–100°CStep 2: 80–100°C nih.govInvolves isolation of methyl formate intermediate.

In response to environmental concerns and the desire to utilize renewable feedstocks, significant research has been directed toward greener synthesis routes for DMF. These methods often use carbon dioxide (CO₂), a renewable and less toxic C1 source, or employ electrochemical techniques that operate under ambient conditions. magtech.com.cn

CO₂ Hydrogenation: This approach uses CO₂, hydrogen (H₂), and dimethylamine as raw materials. Various catalytic systems have been developed to facilitate this transformation.

A ZnO-TiO₂ solid solution catalyst has demonstrated high efficiency, achieving 99% DMF selectivity and excellent stability over 1000 hours of continuous operation. nih.gov The synergy between Zn and Ti sites facilitates the formation of a formate intermediate, which then reacts with DMA to produce DMF. nih.gov

Simple and inexpensive Cu/ZnO catalysts are also highly effective and recyclable, achieving DMF yields of up to 97%. rsc.org

Ruthenium-based catalysts, such as a ruthenium-grafted bisphosphine-based porous organic polymer (Ru@PP-POP), have shown exceptional activity in both batch and continuous-flow processes, highlighting a path for industrial-scale application of CO₂ hydrogenation for DMF production. researchgate.net

Electrosynthesis: Electrochemical methods offer a pathway to produce DMF under ambient temperature and pressure, using renewable electricity. rsc.org

One strategy involves the direct electrochemical oxidation of trimethylamine (B31210) (TMA), a surplus chemical in DMA manufacturing. rsc.orgrsc.org Using a graphite (B72142) anode, this process can achieve an 80% yield of DMF while co-producing hydrogen at the cathode. rsc.orgrsc.org Mechanistic studies show the reaction proceeds through a two-phase oxidation with an aminal intermediate. rsc.org

A total electrosynthesis method has been reported that produces DMF from CO₂ and nitrate (B79036) (NO₃⁻). nih.govresearchgate.net This process uses a hybrid Ag/Cu catalyst and achieves a Faradaic efficiency of 28.6%. nih.govresearchgate.net The reaction pathway is deconstructed as proceeding from CO₂ and NO₃⁻ to methylamine, then to dimethylamine, and finally to DMF. nih.govresearchgate.net

Green MethodFeedstocksCatalyst / SystemKey Findings & Conditions
CO₂ Hydrogenation CO₂, H₂, DimethylamineZnO-TiO₂ solid solution99% DMF selectivity; stable for >1000 hours. nih.gov
CO₂ Hydrogenation CO₂, H₂, DimethylamineCu/ZnORecyclable catalyst; up to 97% yield. rsc.org
CO₂ Hydrogenation CO₂, H₂, DimethylamineRu@PP-POPHigh turnover number (160,000) in batch process; suitable for continuous flow. researchgate.net
Electrosynthesis (Oxidation) TrimethylamineGraphite anode in an H-cell reactor80% yield; >50% Faradaic efficiency; ambient conditions. rsc.orgrsc.org
Electrosynthesis (C-N Coupling) CO₂, Nitrate (NO₃⁻)Hybrid Ag/Cu catalystTotal electrosynthesis from simple molecules; 28.6% Faradaic efficiency. nih.govresearchgate.net

Development of Sustainable Catalytic Systems for N,N-Dimethylformamide Synthesis

The synthesis of N,N-dimethylformamide (DMF), a crucial solvent and chemical intermediate, has traditionally relied on methods involving carbon monoxide, a toxic and fossil-fuel-derived feedstock. rsc.org In response to growing environmental concerns and the push for green chemistry, significant research has focused on developing sustainable catalytic pathways for DMF production. These advanced methodologies prioritize the use of renewable feedstocks, such as carbon dioxide (CO₂), and employ efficient, stable, and recyclable catalysts to minimize waste and energy consumption.

Catalytic Hydrogenation of Carbon Dioxide

A prominent sustainable route to DMF involves the catalytic reaction of CO₂, hydrogen (H₂), and dimethylamine (DMA). researchgate.net This approach utilizes CO₂ as an abundant, nontoxic, and renewable C1 source, contributing to carbon capture and utilization (CCU) strategies. magtech.com.cn The development of effective catalysts is critical for this transformation.

Research has explored both noble and non-noble metal-based catalytic systems. magtech.com.cn While noble metals have shown activity, inexpensive and simple non-noble metal catalysts, such as copper-based systems, have demonstrated high efficacy. For instance, Cu/ZnO catalysts have been shown to be highly effective and recyclable, achieving a DMF yield of up to 97% under optimized conditions. researchgate.net The synergistic effect between copper and zinc oxide is believed to promote the reaction. researchgate.net

More recently, a binary metal oxide solid solution, ZnO-TiO₂, has been reported as a highly efficient heterogeneous catalyst for this process. nih.gov In a continuous flow fixed-bed reactor, the ZnO-TiO₂ catalyst demonstrated exceptional performance with 99% selectivity for DMF and remarkable stability over 1000 hours of continuous operation. researchgate.netnih.gov The key to this catalyst's success lies in the synergistic action of Zn and Ti sites, which facilitate the formation of formate species as crucial intermediates. The slow hydrogenation kinetics of these formate species effectively suppresses the formation of the undesired byproduct, trimethylamine (TMA). nih.gov

Performance of Catalysts in DMF Synthesis via CO₂ Hydrogenation
Catalyst SystemReaction ConditionsSingle-Pass DMA Conversion (%)DMF Selectivity (%)Key FindingsReference
Cu/ZnO413 K (140°C), 12 MPaNot specifiedYield of 97%Effective and recyclable catalyst with a synergistic effect between Cu and ZnO. researchgate.net
ZnO-TiO₂300°C, 3 MPa~15% (approaching equilibrium)99%Excellent stability over 1000 hours; dual Zn and Ti sites form key formate intermediates. nih.gov
CuAlOx treated with 1,10-Phen and H₂Not specified25% conversion of DMF to TMAEnhanced DMF selectivityNitrogen-doped carbon layers on the catalyst tune performance and block pathways for further hydrogenation of DMF to TMA. researchgate.net

Electrocatalytic Synthesis Routes

Electrosynthesis offers an environmentally appealing alternative to traditional thermocatalytic methods, allowing for the production of DMF under ambient conditions. rsc.org These methods leverage electricity to drive chemical transformations, potentially powered by renewable energy sources.

One innovative approach is the use of relay catalysis on a composite WO₂–NiOOH/Ni catalyst for the efficient production of DMF from dimethylamine and methanol. acs.org In this system, the two distinct active sites work in synergy: WO₂ selectively promotes the electrooxidation of dimethylamine, while the nearby NiOOH facilitates the electrooxidation of methanol. This process expedites the crucial C–N coupling at the interface of the two materials. This electrothermo relay catalysis system achieved a Faradaic efficiency of approximately 50% and a high production rate of 438 μmol cm⁻² h⁻¹ at an industrially relevant current density over an 80-hour period. acs.org

Another sustainable electrochemical strategy involves the direct oxidation of trimethylamine (TMA), a surplus chemical from industrial dimethylamine manufacturing. rsc.org Using a simple graphite anode in an H-cell reactor, this process can achieve a DMF yield of 80% with over 50% Faradaic efficiency, coupled with the production of hydrogen at the cathode. rsc.org Furthermore, a total electrosynthesis method has been developed to produce DMF from CO₂ and nitrates (NO₃⁻) using a hybrid Ag/Cu catalyst, achieving a production rate of 1.24 mmol h⁻¹ gcat⁻¹ and a Faradaic efficiency of 28.6%. kornienkolab.com

Performance of Electrocatalytic Systems for DMF Synthesis
Catalyst SystemFeedstocksFaradaic Efficiency (%)Production RateKey FindingsReference
WO₂–NiOOH/NiDimethylamine, Methanol~50%438 μmol cm⁻² h⁻¹Relay catalysis with synergistic active sites for efficient C-N coupling. Stable for over 80 hours. acs.org
Graphite AnodeTrimethylamine>50%550 μmol h⁻¹ (in flow reactor)Green strategy utilizing a surplus chemical; coupled with H₂ production. rsc.org
Ag/CuCO₂, NO₃⁻28.6%1.24 mmol h⁻¹ gcat⁻¹Total electrosynthesis from abundant small molecules. kornienkolab.com

Vapor-Phase Oxidative Coupling

The gas-phase oxidative coupling of methanol and dimethylamine represents another pathway for sustainable DMF synthesis. Research into bimetallic gold-based catalysts has shown promise for this reaction. rsc.org Specifically, alloyed nanoparticles of AgAu/SiO₂ and PdAu/SiO₂ have been investigated. These bimetallic catalysts facilitate the reaction with high selectivity towards DMF at low temperatures. In contrast, their monometallic counterparts are either unselective (Ag or Pd) or completely unreactive (Au). rsc.org

For PdAu/SiO₂ catalysts, the dilution of palladium in gold was found to significantly increase reaction rates, suggesting an optimal surface Pd ensemble size for the oxidative coupling chemistry. The selectivity towards DMF improves from 45% for monometallic Pd to over 75% for the alloyed PdAu catalyst. This is attributed to the isolation of oxygen-rich domains that, on monometallic palladium, would lead to undesirable total oxidation products. rsc.org

Performance of Bimetallic Catalysts in Vapor-Phase Oxidative Coupling
CatalystReactionDMF Selectivity (%)Key FindingsReference
Monometallic Pd/SiO₂Oxidative coupling of methanol and DMA45%Unselective compared to bimetallic alloy. rsc.org
Monometallic Au/SiO₂Oxidative coupling of methanol and DMAUnreactiveMonometallic gold is not active for this reaction. rsc.org
PdAu/SiO₂ (Alloy)Oxidative coupling of methanol and DMA>75%Alloying increases selectivity and reaction rates; suggests optimal Pd ensemble size. rsc.org

Alkylation Mechanisms by Diethyl Sulfate

The primary role of diethyl sulfate in chemical synthesis is to act as a source of ethyl groups in alkylation reactions. ataman-chemicals.comatamanchemicals.com The mechanism of this ethyl transfer is crucial for understanding its reactivity, selectivity, and applications.

Diethyl sulfate is a classic electrophile for Sₙ2 reactions. pitt.edu This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. ucsb.edunumberanalytics.com The reaction rate is second-order, depending on the concentration of both the diethyl sulfate and the nucleophile. pitt.edunumberanalytics.com

The general scheme for an Sₙ2 reaction involving diethyl sulfate (Et₂SO₄) and a nucleophile (Nu⁻) is as follows:

Nu⁻ + CH₃CH₂-O-SO₃-OCH₂CH₃ → [Nu···CH₂CH₃···O-SO₃-OCH₂CH₃]⁻ (Transition State) → Nu-CH₂CH₃ + ⁻O-SO₃-OCH₂CH₃

The ethylsulfate anion (EtSO₄⁻) is an excellent leaving group, facilitating the reaction. Diethyl sulfate reacts with a broad spectrum of nucleophiles, including oxygen, nitrogen, and sulfur-based species.

O-Nucleophiles: Phenoxides are common oxygen nucleophiles used in reactions with diethyl sulfate to form ethyl ethers. For example, phenol (B47542) reacts with diethyl sulfate in the presence of a base like sodium hydroxide (B78521) to yield phenetole (B1680304) (ethyl phenyl ether). doubtnut.com

S-Nucleophiles: Thiolate anions (RS⁻), generated by treating thiols with a base, are potent nucleophiles that readily react with diethyl sulfate to produce ethyl thioethers (R-S-Et). atamanchemicals.comlibretexts.org Thiolates are generally more powerful nucleophiles than their corresponding alkoxides. libretexts.org

N-Nucleophiles: Amines serve as effective nitrogen nucleophiles. Primary and secondary amines are ethylated to form secondary and tertiary amines, respectively. niscpr.res.inepo.org Tertiary amines react to form quaternary ammonium salts. wikipedia.orgresearchgate.net

The reactivity of nucleophiles in Sₙ2 reactions is influenced by factors such as charge, basicity, and polarizability. pitt.edu Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can enhance the reactivity of anionic nucleophiles. libretexts.org

The Sₙ2 mechanism inherently governs the stereochemical and regiochemical outcomes of alkylations using diethyl sulfate.

Stereoselectivity: Sₙ2 reactions are stereospecific and proceed with a complete inversion of configuration at the electrophilic carbon center. numberanalytics.com This is a direct consequence of the "backside attack" mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. numberanalytics.comsciforum.net If the reaction is performed on a chiral substrate, this inversion leads to a predictable stereochemical outcome.

Regioselectivity: In reactions with ambident nucleophiles—species with two or more potential nucleophilic sites—diethyl sulfate exhibits regioselectivity. dalalinstitute.comdalalinstitute.com According to the Hard and Soft Acids and Bases (HSAB) principle, the electrophilic carbon of the ethyl group in an Sₙ2 reaction is considered a soft acid. dalalinstitute.com Consequently, it will preferentially react with the softer, more polarizable, and less electronegative atom of the ambident nucleophile. dalalinstitute.comyoutube.com

A classic example is the alkylation of an enolate ion, which has nucleophilic character on both the oxygen (hard center) and the carbon (soft center). An Sₙ2 reaction with diethyl sulfate would favor C-alkylation. Similarly, for the cyanide ion (CN⁻), which can attack via carbon or nitrogen, Sₙ2 reactions typically lead to the formation of nitriles (C-alkylation) rather than isocyanides (N-alkylation). youtube.com

The Sₙ2 reaction proceeds through a single, high-energy transition state and does not involve any intermediates. ucsb.edu This transition state is highly crowded, featuring five groups around the central carbon atom: the incoming nucleophile, the leaving group, and three non-reacting substituents. libretexts.org The geometry of this pentacoordinate carbon is trigonal bipyramidal. pitt.edulibretexts.org

Computational chemistry, particularly using Density Functional Theory (DFT) methods like B3LYP, has been instrumental in analyzing the potential energy surface (PES) of Sₙ2 reactions. sciforum.netresearchgate.netsciforum.net These studies evaluate the structures and energies of the reactants, the pre-reaction complex (an ion-dipole complex), the transition state, the post-reaction complex, and the products. sciforum.netnih.gov For the reaction of diethyl sulfate, the transition state involves the partial formation of the new bond to the nucleophile and the partial breaking of the C-O bond to the ethylsulfate leaving group. The negative charge is delocalized over the nucleophile and the leaving group. libretexts.org The energy of this transition state (the activation energy) is a key determinant of the reaction rate and is sensitive to steric hindrance around the reaction center and the nature of the solvent. pitt.edu

Diethyl Sulfate in Derivatization and Functionalization Reactions

The reliable reactivity of diethyl sulfate makes it a cornerstone reagent for introducing ethyl groups to functionalize a variety of organic molecules.

Diethyl sulfate is a preferred reagent for the synthesis of ethyl ethers and thioethers, particularly from phenols and thiols. ataman-chemicals.comatamanchemicals.com

Ethyl Ethers: The Williamson ether synthesis can be adapted using diethyl sulfate in place of an ethyl halide. Phenols are converted to their more nucleophilic phenoxide salts with a base (e.g., NaOH) and then treated with diethyl sulfate to form the corresponding ethyl phenyl ether. doubtnut.com

Table 1: Ethylation of Phenol with Diethyl Sulfate

ReactantReagentsProductYield
Phenol1. NaOH2. (C₂H₅)₂SO₄Phenetole (Ethyl phenyl ether)High

Ethyl Thioethers: The synthesis of thioethers (sulfides) follows a similar pathway. Thiols are deprotonated with a base to form highly nucleophilic thiolate anions, which then readily displace the ethylsulfate group from diethyl sulfate in an Sₙ2 reaction to give the desired thioether. libretexts.org

Table 2: Ethylation of Thiophenol with Diethyl Sulfate

ReactantReagentsProduct
Thiophenol1. Base (e.g., NaH)2. (C₂H₅)₂SO₄Ethyl phenyl sulfide

The reaction of diethyl sulfate with amines is a straightforward and efficient method for producing ethylated amines and quaternary ammonium salts. wikipedia.orgepo.org

Ethyl Amines: Primary and secondary amines react with diethyl sulfate to yield ethylated products. The reaction proceeds sequentially, and controlling the stoichiometry can favor the formation of mono- or di-ethylated products, although mixtures are common.

Quaternary Ammonium Salts: Tertiary amines, having a lone pair of electrons on the nitrogen atom, act as nucleophiles and attack diethyl sulfate to form quaternary ammonium salts. niscpr.res.inresearchgate.net In this reaction, a new carbon-nitrogen bond is formed, and the nitrogen atom acquires a positive charge, with the ethylsulfate anion acting as the counter-ion. niscpr.res.in These salts are valuable as cationic surfactants, phase-transfer catalysts, and antistatic agents. google.com The reaction is often exothermic and can be performed neat or in a solvent. google.com

Table 3: Quaternization of Tertiary Amines with Diethyl Sulfate

ReactantReagentProduct
Triethylamine(C₂H₅)₂SO₄Tetraethylammonium ethylsulfate
1-[(benzyldimethylsilyl)methyl]piperidine(C₂H₅)₂SO₄1-[(benzyldimethylsilyl)methyl]-1-ethylpiperidin-1-ium ethylsulfonate researchgate.net
Tri(aliphatic hydrocarbon)amine(C₂H₅)₂SO₄Quaternary ammonium ethyl sulfate google.com

Advanced Functional Group Interconversions with Diethyl Sulfate

Diethyl sulfate is a potent and versatile ethylating agent, a characteristic that defines its role in functional group interconversions. wikipedia.orgiscpl.comatamanchemicals.com While primarily known for straightforward ethylation reactions, its application in more complex synthetic sequences, particularly in conjunction with specialized solvents like N,N-dimethylformamide (DMF), facilitates a range of advanced transformations. DMF, in this context, often transcends its role as a simple solvent, acting as a catalyst or even a reagent. nih.gov

The primary function of diethyl sulfate is the introduction of an ethyl group to a variety of nucleophiles. It is widely used to prepare ethyl ethers, ethyl amines, and ethyl thioethers. wikipedia.orgatamanchemicals.com A notable example is the ethylation of phenols. In the presence of a base such as sodium hydroxide, phenol is converted to the more nucleophilic phenoxide ion, which readily reacts with diethyl sulfate to produce phenetole (ethyl phenyl ether). iscpl.com

Beyond simple O-alkylation, diethyl sulfate is effective for the N-alkylation of amines. The reaction of diethyl sulfate with primary or secondary amines yields the corresponding ethylated amines. These reactions form the basis for the synthesis of more complex amine derivatives and quaternary ammonium salts. wikipedia.orgniscpr.res.in Similarly, it can be used for the S-alkylation of thiols to form thioethers.

In the synthesis of esters from carboxylic acids, diethyl sulfate can serve as an efficient ethylating agent for the carboxylate salt. Unlike some alkylation methods, both ethyl groups of diethyl sulfate can potentially be transferred, making it an efficient process. wikipedia.org

The use of N,N-dimethylformamide as a solvent can be crucial in these transformations. As a polar aprotic solvent, DMF effectively dissolves a wide range of organic substrates and inorganic reagents, creating a homogenous reaction environment that can enhance reaction rates and yields. Its high boiling point also allows for reactions to be conducted at elevated temperatures. Furthermore, DMF can play a more active role. For instance, in certain reactions, DMF can act as a catalyst, often through the in-situ formation of Vilsmeier-type intermediates. nih.gov While specific examples of advanced functional group interconversions that uniquely rely on the combination of diethyl sulfate and a reagent-like role of DMF are not extensively documented in literature, the distinct properties of each suggest a high potential for synergistic effects in complex organic syntheses, such as in the preparation of specialized dyes and pharmaceutical intermediates. iscpl.comnih.govnih.gov

Kinetic Studies of Diethyl Sulfate Reactions

The reactivity of diethyl sulfate is fundamentally governed by its nature as a strong electrophile, making it susceptible to nucleophilic attack. Kinetic studies of its reactions provide crucial insights into reaction mechanisms and allow for the optimization of reaction conditions.

The most well-documented kinetic data for diethyl sulfate pertains to its hydrolysis. The reaction with water proceeds to form ethanol and ethyl hydrogen sulfate, with eventual formation of sulfuric acid upon complete hydrolysis with excess water. wikipedia.org The hydrolysis of diethyl sulfate in water at 25°C has been determined to follow first-order kinetics.

ParameterValueConditionsReference
Hydrolysis Rate Constant (k)1.15 x 10⁻⁴ s⁻¹25 °C, pH 7 nih.gov
Hydrolysis Half-life (t₁/₂)1.7 hours25 °C, pH 7 nih.gov

This interactive table summarizes the kinetic parameters for the hydrolysis of diethyl sulfate.

The rate of hydrolysis is significantly influenced by temperature, increasing rapidly at temperatures above 50°C. nih.gov

Kinetic studies on the reaction of DMS with various amines have shown the formation of ionic products, indicating the transfer of a methyl group to the nitrogen of the amine. niscpr.res.in The reaction of DMS in methanol has been studied in detail, revealing a series of equilibria involving the formation of monomethyl sulfate (MMS) and the subsequent formation of DMS. The kinetic rate constants for the formation and consumption of DMS in this system were determined by fitting experimental data to a kinetic model. enovatia.com

ReactionRate Constant (k)TemperatureSystemReference
MMS Formation (H₂SO₄ + MeOH)6.5 x 10⁻⁵ L/mol·s65 °CMethanol enovatia.com
DMS Hydrolysis1.4 x 10⁻⁵ L/mol·s65 °CMethanol enovatia.com

This interactive table presents selected kinetic data from studies on the related compound, dimethyl sulfate, in methanol.

These studies on dimethyl sulfate suggest that the reactions of diethyl sulfate likely follow SN2 pathways, especially with soft nucleophiles. The polar aprotic nature of N,N-dimethylformamide would be expected to accelerate such SN2 reactions by solvating the cation while leaving the nucleophile relatively free and highly reactive. However, without specific experimental data, the precise kinetic parameters (rate constants, activation energies) for the reactions of diethyl sulfate in DMF remain an area for further investigation. The formation of byproducts and the stability of diethyl sulfate under various conditions are also critical factors that would be elucidated through detailed kinetic analysis.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethylformamide

N,N-Dimethylformamide as a Reactant and Building Block in Organic Synthesis

Due to its inherent structure, N,N-dimethylformamide can decompose or react in specific ways to provide various molecular fragments for the construction of more complex molecules. nih.govchemicalbook.com It can serve as a source for formyl (-CHO), dimethylamino (-NMe₂), and carbonyl (-CO) groups, among others, making it a valuable C1 or C-N source in organic synthesis. nih.govchemicalbook.comnih.gov

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is typically a chloroiminium ion generated in situ from N,N-dimethylformamide and an acid chloride, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride. numberanalytics.comnrochemistry.comnumberanalytics.com

The mechanism begins with the reaction of DMF with the activating agent (e.g., POCl₃) to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This reagent is a weak electrophile that readily reacts with electron-rich substrates like activated arenes, heterocycles, or even alkenes. nrochemistry.comchemistrysteps.com The aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution step. nrochemistry.comchemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. wikipedia.orgjk-sci.com

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the chloroiminium salt. numberanalytics.comnumberanalytics.com

Electrophilic Attack: The electron-rich arene attacks the Vilsmeier reagent. nrochemistry.com

Hydrolysis: The intermediate iminium salt is hydrolyzed to the aldehyde. wikipedia.org

This reaction is highly regioselective, typically occurring at the para-position of substituted benzenes or at the most electron-rich position of heterocyclic systems, such as the C5 position of pyrrole. nrochemistry.com

Table 1: Examples of the Vilsmeier-Haack Reaction

SubstrateReagentsProductReference
AnthraceneDMF, POCl₃9-Anthracenecarboxaldehyde wikipedia.org
PyrroleDMF, POCl₃Pyrrole-2-carbaldehyde jk-sci.com
N,N-DimethylanilineDMF, POCl₃4-(Dimethylamino)benzaldehyde wikipedia.org
IndoleDMF, POCl₃Indole-3-carbaldehyde chemistrysteps.com

The Bouveault aldehyde synthesis is a classic method for converting alkyl or aryl halides into their corresponding aldehydes, effectively adding a one-carbon formyl group. wikipedia.orgchemeurope.com The reaction involves the treatment of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with N,N-dimethylformamide. blogspot.comatamanchemicals.comblogspot.com

The mechanism proceeds through the nucleophilic attack of the organometallic compound on the carbonyl carbon of DMF. wikipedia.orgchemeurope.com This addition forms a tetrahedral intermediate, a hemiaminal salt, which remains stable until a subsequent hydrolysis step. blogspot.comblogspot.com Acidic workup of this intermediate liberates the desired aldehyde and dimethylamine (B145610). wikipedia.orgchemeurope.com This one-pot procedure is a versatile formylation technique. wikipedia.orgcambridge.org While Grignard reagents are commonly used, their organolithium counterparts are also effective. wikipedia.orgblogspot.com

Table 2: Examples of the Bouveault Aldehyde Synthesis

Organometallic Reagent SourceReagentProductYieldReference
Amylmagnesium bromideDMFCaproic aldehyde42% cambridge.org
p-Tolylmagnesium bromideDMFp-Toluic aldehyde37% cambridge.org
Primary alkyl halidesMg, then DMFHomologous aldehyde- wikipedia.org
Aryl halidesMg, then DMFCorresponding carbaldehyde- wikipedia.org

Beyond formylation, DMF serves as a versatile building block in various other transformations, including amination, amidation, and as a carbon monoxide surrogate in carbonylation reactions.

Amination: DMF can act as a source of dimethylamine (-NMe₂). chemicalbook.com Under certain conditions, particularly with thermal or catalytic promotion, DMF can decompose to provide dimethylamine for nucleophilic substitution reactions. chemicalbook.comresearchgate.net For instance, aryl chlorides can undergo amination with DMF at room temperature in the presence of a suitable base and a palladium catalyst. nih.gov

Amidation: N,N-dimethylamides can be synthesized directly using DMF. chemicalbook.com Carboxylic acids can be converted to their corresponding N,N-dimethylamides by reacting them with DMF in the presence of an activating agent like thionyl chloride. chemicalbook.com Similarly, copper, palladium, and ruthenium catalysts have been employed for the amidation of various carboxylic acids using DMF. nih.govmdpi.com

Carbonylation: In recent years, DMF has gained significant attention as a safe and convenient surrogate for toxic and gaseous carbon monoxide (CO) in transition metal-catalyzed carbonylation reactions. dntb.gov.uaencyclopedia.pubmdpi.com Under palladium or nickel catalysis and often at high temperatures, DMF can decompose to release CO in situ. encyclopedia.pubmdpi.com This CO can then participate in a variety of carbonylation processes, such as the synthesis of diaryl ketones from arylboronic acids or the aminocarbonylation of aryl halides. mdpi.comrsc.org The use of DMF as a CO source avoids the need for high-pressure CO gas setups, making these transformations more accessible. dntb.gov.uaencyclopedia.pub

Table 3: Examples of DMF in Amination, Amidation, and Carbonylation

Reaction TypeSubstrateCatalyst/ConditionsProduct TypeReference
AminationAryl chloridesPotassium t-butoxide, Pd catalystN,N-Dimethylarylamine nih.gov
AmidationCarboxylic acidsThionyl chlorideN,N-Dimethylamide chemicalbook.com
Carbonylation (as CO source)Aryl iodidesPd/C, POCl₃N,N-Dimethylbenzamide mdpi.com
Carbonylation (as CO source)Arylboronic acidsNiBr₂·diglymeDiaryl ketone rsc.org

The reactivity of DMF allows it to be a precursor for several important functional groups in organic synthesis. nih.govchemicalbook.com

-CHO (Formyl group): As detailed in the Vilsmeier-Haack and Bouveault reactions, DMF is a primary source for the formyl group, enabling the synthesis of a wide range of aldehydes. nih.govguidechem.com

-NMe₂ (Dimethylamino group): In amination reactions, DMF serves as a convenient source of the dimethylamino moiety, which can be transferred to various substrates, such as aryl halides. chemicalbook.comnih.gov

-CO (Carbonyl group): DMF's role as a CO surrogate is a significant advancement in carbonylation chemistry, providing a carbonyl group for the synthesis of ketones, amides, and other carbonyl-containing compounds without handling CO gas directly. researchgate.netdntb.gov.uaencyclopedia.pubmdpi.com

Other Fragments: Research has also shown that DMF can be a source of other small building blocks, including the N,N-dimethylaminocarbonyl (-CONMe₂), methyl (-Me), and even a single oxygen atom in certain specialized reactions. chemicalbook.comnih.govacs.org

This versatility underscores DMF's utility as more than just a solvent, positioning it as a fundamental C1 and N1 building block in the synthetic chemist's toolkit. nih.gov

Catalytic Roles of N,N-Dimethylformamide

In addition to its role as a stoichiometric reactant, DMF can also function as a catalyst, most notably in the synthesis of acyl halides. nih.govwikipedia.org

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. While reagents like thionyl chloride (SOCl₂) and oxalyl chloride can achieve this, the reaction is often slow. columbia.edu The addition of a catalytic amount of DMF dramatically accelerates the rate of these reactions. wikipedia.orgcolumbia.edu

The catalytic mechanism involves the initial reaction of DMF with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to form the Vilsmeier reagent, an imidoyl chloride intermediate, in situ. nih.govwikipedia.org This intermediate is highly electrophilic and more reactive towards the carboxylic acid than the chlorinating agent itself. wikipedia.org

The catalytic cycle can be described as follows:

Activation: DMF reacts with the chlorinating agent (e.g., SOCl₂) to form the electrophilic Vilsmeier reagent. nih.gov

Acyl Transfer: The carboxylic acid attacks the Vilsmeier reagent, leading to the formation of the acyl chloride and regenerating the DMF catalyst. wikipedia.org

This catalytic process provides a highly efficient pathway for the synthesis of acyl chlorides. wikipedia.orgacs.org It is important to note, however, that this reaction can produce dimethylcarbamoyl chloride (DMCC) as a toxic byproduct, which necessitates careful handling and reaction monitoring. acs.org

Mechanistic Aspects of N,N-Dimethylformamide-Mediated Catalysis

N,N-Dimethylformamide (DMF) is more than a polar aprotic solvent; it actively participates in chemical transformations as a catalyst. nih.govrsc.org Its catalytic activity often involves the formation of reactive intermediates or its role as a stabilizer for catalytic species. nih.govrsc.org

One of the most well-known roles of DMF in catalysis is in the formation of the Vilsmeier reagent. wikipedia.org When DMF is treated with an acyl halide like oxalyl chloride or thionyl chloride, it forms an iminium salt, the Vilsmeier reagent. wikipedia.org This reagent is a key intermediate in various organic reactions. For instance, in the conversion of carboxylic acids to acyl chlorides, DMF acts as a catalyst by reacting with thionyl chloride to form the Vilsmeier intermediate. wikipedia.org This intermediate then reacts with the carboxylic acid to generate the acyl chloride, regenerating the DMF molecule in the process. wikipedia.org Similarly, in Beckmann rearrangements, a Vilsmeier salt reagent generated from DMF and bis-(trichloromethyl) carbonate can catalyze the transformation of oximes into amides. rsc.org

DMF also functions as a stabilizing agent for metal nanoparticles (NPs) and nanoclusters (NCs), which are highly effective catalysts in various organic transformations. acs.orgnih.gov In the synthesis of these metal NPs, DMF can serve simultaneously as a solvent, a reducing agent, and a stabilizer. acs.org The DMF molecules surround the surface of the metal center, preventing aggregation and maintaining catalytic activity. acs.org A proposed mechanism for the high catalytic performance of these DMF-stabilized NPs suggests that heat-assisted liberation of the DMF molecules from the metal surface generates open, active sites for the reaction to proceed. acs.org These stabilized catalysts have been successfully employed in reactions such as cross-coupling, hydrosilylation, and methylation under ligandless conditions. acs.orgnih.gov For example, DMF-stabilized palladium nanoclusters have been used for Migita–Kosugie–Stille cross-coupling reactions. nih.gov

The catalytic role of DMF is also observed in its ability to mediate reactions by influencing the reactivity of other species. In some cases, bases like pyridine (B92270) or DMF can catalyze acylation reactions by activating the acyl chloride through a nucleophilic catalysis mechanism. wikipedia.org The amine functionality of DMF attacks the carbonyl group of the acyl chloride, forming a highly reactive quaternary acylammonium salt that is more susceptible to attack by nucleophiles. wikipedia.org

Metal-Catalyzed Reactions Involving N,N-Dimethylformamide as a Carbon or Nitrogen Source

In many metal-catalyzed reactions, N,N-dimethylformamide (DMF) transcends its role as a solvent and becomes a key reagent, providing carbon or nitrogen atoms that are incorporated into the final product. rsc.orgnih.gov Due to its structure, DMF can serve as a source for various functional groups, including formyl (CHO), dimethylamino (NMe₂), and even single carbon or nitrogen atoms. rsc.org

DMF as a Carbon Source:

DMF is frequently used as a source of a one-carbon unit in formylation and carbonylation reactions. In palladium-catalyzed aminocarbonylations, DMF can decompose at high temperatures (180–190 °C) to provide carbon monoxide (CO) and dimethylamine in situ. acs.org This allows for the synthesis of aryl amides from aryl bromides without the need to handle gaseous CO directly. acs.org The reaction is typically promoted by a base, such as potassium tert-butoxide, which facilitates the decomposition of DMF. acs.org

In other instances, the methyl group of DMF can be the source of a carbon atom. A ruthenium-catalyzed cyclization of ketoxime carboxylates to form tetra-substituted pyridines utilizes a methyl carbon from DMF as a one-carbon synthon, which was confirmed by deuterium-labeling experiments. nih.govrsc.org Rhodium-catalyzed direct methylation of ketones also uses DMF as the source of both the carbon for the methyl group and the hydrogen for the reduction of the intermediate methylene (B1212753). nih.gov

DMF as a Nitrogen and Carbon Source:

DMF can provide both carbon and nitrogen atoms for the synthesis of various compounds. For instance, in the ruthenium-catalyzed synthesis of 2,4-diarylpyridines from acetophenones and ammonium (B1175870) acetate (B1210297), DMF serves as the source of a CH group. nih.gov In copper-mediated oxidative cyanation of aromatic boronic acids, DMF acts as the carbon source, while an ammonium source like NH₄I provides the nitrogen atom. rsc.org

The entire dimethylamino group (NMe₂) from DMF can also be transferred. Copper, palladium, and ruthenium catalysts have been used for the amidation of carboxylic and cinnamic acids, where DMF provides the dimethylamino moiety. nih.gov

Below is a table summarizing selected metal-catalyzed reactions where DMF is used as a reagent.

CatalystReactantsProduct TypeRole of DMFReference
PalladiumAryl Bromides, AminesAryl AmidesCO and Dimethylamine Source acs.org
RutheniumKetoxime CarboxylatesSubstituted PyridinesOne-Carbon Synthon (from methyl group) nih.govrsc.org
CopperAryl Halides, Sodium AzideImidazo[1,2-c]quinazolinesCH Fragment Source nih.gov
PalladiumAryl HalidesN,N-dimethyl amidesCONMe₂ Source nih.govrsc.org
IridiumAlcohols, Methanol (B129727)Methylated AlcoholsStabilizing Agent nih.gov

Electrochemical Reactivity of N,N-Dimethylformamide

N,N-Dimethylformamide (DMF) exhibits significant electrochemical reactivity, particularly under oxidative conditions. Its behavior at an electrode surface has been studied to understand its degradation mechanisms and to harness its properties for synthetic applications.

Anodic Oxidation Mechanisms of N,N-Dimethylformamide

The anodic oxidation of DMF has been investigated in various solvents and with different supporting electrolytes. acs.org Studies have shown that two primary oxidation mechanisms can operate. acs.org The first mechanism involves a direct electron transfer from the DMF molecule to the anode, forming a cation radical as the primary step. acs.org This process is favored when using electrolytes with anions that are difficult to oxidize, such as fluoroborates. acs.org The second mechanism is initiated by the oxidation of the supporting electrolyte's anion (e.g., nitrate (B79036) ion) to form a radical, which then reacts with DMF. acs.org When a nitrate salt is used as the electrolyte, both mechanisms can occur simultaneously. acs.org

In the absence of reactive anions, the initial step is the irreversible one-electron transfer from the amide. acs.org The resulting cation radical is highly unstable and undergoes further reactions. In the presence of nucleophiles like water or methanol, this leads to the formation of products such as N-hydroxymethyl-N-methylformamide or N-methoxymethyl-N-methylformamide, respectively. acs.org For example, in methanol, the coulombic yield of N-methoxymethyl-N-methylformamide can be as high as 100%. acs.org

In degradation studies using a Ti/RuO₂–IrO₂ electrode, the electrochemical oxidation of DMF is proposed to proceed through several pathways. rsc.org One pathway involves the breaking of the C–N amide bond to generate formic acid and dimethylamine. rsc.org The dimethylamine can then be further oxidized to nitrogen-containing inorganic species like nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻), or to nitrogen gas (N₂). rsc.org

Electrosynthesis Applications Utilizing N,N-Dimethylformamide

The electrochemical properties of DMF are utilized in various electrosynthesis applications, both as a medium and as a reactant. A green electrochemical strategy has been developed to produce DMF itself from trimethylamine (B31210) (TMA), a surplus chemical, under ambient conditions. rsc.org This process involves the direct oxidation of TMA at a graphite (B72142) anode to yield DMF with 80% yield and over 50% faradaic efficiency, coupled with hydrogen production at the cathode. rsc.org Mechanistic studies show this reaction proceeds through a two-phase oxidation with an aminal as a key intermediate. rsc.org

Another innovative approach is the total electrosynthesis of DMF from abundant small molecules like carbon dioxide (CO₂) and nitrate (NO₃⁻). nih.govresearchgate.net Using a hybrid Ag/Cu catalyst, this method achieves a DMF production rate of 1.24 mmol h⁻¹ gcat⁻¹. nih.govresearchgate.net Retrosynthetic experimental analysis revealed that the synthesis pathway proceeds from CO₂ and NO₃⁻ to methylamine, then to dimethylamine, and finally to DMF, with the hydrogenation of coupled intermediates being the rate-limiting step. nih.gov

Electrochemical oxidation has also been effectively employed for the degradation of DMF in wastewater. rsc.orgrsc.org Using a Ti/RuO₂–IrO₂ electrode under optimal conditions (current density = 47 mA cm⁻², pH = 5.5, NaCl proportion = 15%), a degradation rate of 97.2% for a 50 mg L⁻¹ DMF solution was achieved after 7 hours. rsc.orgrsc.orgresearchgate.net The reaction follows pseudo-first-order kinetics. rsc.orgrsc.org The presence of chlorine, generated from NaCl, enhances the degradation process. rsc.org

The table below summarizes key parameters from electrosynthesis and electrochemical degradation studies of DMF.

ApplicationElectrode/CatalystKey ReactantsKey Product / ResultEfficiency / RateReference
DMF SynthesisGraphite AnodeTrimethylamine (TMA)N,N-Dimethylformamide80% yield, >50% Faradaic Efficiency rsc.org
DMF SynthesisAg/Cu Hybrid CatalystCO₂, NO₃⁻N,N-Dimethylformamide1.24 mmol h⁻¹ gcat⁻¹ production rate nih.govresearchgate.net
DMF DegradationTi/RuO₂–IrO₂N,N-DimethylformamideDegradation of DMF97.2% degradation in 7 hours rsc.orgrsc.orgresearchgate.net
DMF SynthesisWO₂–NiOOH/NiDimethylamine, MethanolN,N-Dimethylformamide~50% Faradaic Efficiency, 438 μmol cm⁻² h⁻¹ production rate acs.org

Solvation Phenomena and Intermolecular Interactions

N,N-Dimethylformamide as a Universal Solvent in Research

N,N-Dimethylformamide (DMF), an organic compound with the formula (CH₃)₂NC(O)H, is a versatile and widely used solvent in both academic research and industrial chemical processes. nih.govrsc.org Its widespread application stems from its unique combination of physical and chemical properties. DMF is a colorless, high-boiling liquid that is miscible with water and a majority of common organic solvents. nih.govresearchgate.net This excellent miscibility allows it to be used in a vast array of chemical transformations. researchgate.net

The primary role of DMF is as a polar aprotic solvent with a low evaporation rate. nih.govwikipedia.org Its ability to dissolve a wide range of organic, inorganic, and polymeric compounds makes it particularly valuable. nih.govresearchgate.net Consequently, DMF finds application in the production of acrylic fibers, plastics, synthetic leathers, films, and surface coatings. researchgate.netwikipedia.org It is also a common solvent for peptide coupling in pharmaceuticals, pesticide development, and in the formulation of adhesives. wikipedia.org In organic synthesis, it is frequently employed in reactions such as the Heck reaction, Bouveault aldehyde synthesis, and the Vilsmeier-Haack reaction. nih.govwikipedia.org Beyond its role as a solvent, DMF can also act as a reagent, a catalyst, and a stabilizer for nanoparticles. nih.govrsc.org

N,N-Dimethylformamide is classified as a polar aprotic solvent. nih.govwikipedia.org This means that while the molecule possesses a significant dipole moment and a high dielectric constant, it does not have an acidic proton. rsc.orgwikipedia.orgvedantu.com The polarity arises from the carbon-oxygen and carbon-nitrogen bonds. vedantu.com Specifically, DMF has a large dipole moment (μ ≈ 3.8 D) and a high dielectric constant (ε ≈ 36.7 at 298.15 K), which allows it to effectively solvate ions and other polar species. researchgate.netrsc.org

The key feature of an aprotic solvent is the absence of O-H or N-H bonds, meaning it cannot act as a hydrogen bond donor. wikipedia.orgvedantu.com Although DMF can act as a hydrogen bond acceptor through its carbonyl oxygen, its inability to donate protons has profound effects on chemical reactivity. wikipedia.orgwhiterose.ac.uk In nucleophilic substitution reactions, particularly SN2 reactions, polar aprotic solvents like DMF can significantly increase the reaction rate compared to protic solvents. nih.govwikipedia.org This is because they solvate the cation of an ionic nucleophile while leaving the anion relatively "bare" and more reactive. In contrast, protic solvents would form a hydrogen-bonding cage around the anionic nucleophile, stabilizing it and reducing its nucleophilicity. The ability of DMF to stabilize charged intermediates and transition states makes it an excellent choice for reactions involving polar mechanisms. nih.govwikipedia.org

Table 1: Physicochemical Properties of N,N-Dimethylformamide

PropertyValueReference
Chemical FormulaHCON(CH₃)₂ sigmaaldrich.com
Molar Mass73.09 g/mol N/A
Boiling Point153 °C sigmaaldrich.com
Melting Point-61 °C sigmaaldrich.com
Density0.944 g/mL (at 25 °C) sigmaaldrich.com
Dielectric Constant36.7 (at 25 °C) rsc.org
Dipole Moment~3.8 D rsc.org

The interactions between solvent and solute molecules significantly influence the properties of a liquid mixture. psu.edursc.org In DMF systems, these interactions are primarily governed by ion-dipole forces, dipole-dipole interactions, and hydrogen bonding where the solute is a hydrogen bond donor. rsc.orgnih.gov The oxygen atom of the DMF molecule can act as a hydrogen bond acceptor, interacting with protic solutes. researchgate.net

Molecular dynamics simulations and experimental studies have provided detailed insights into these interactions. For instance, when mefenamic acid is dissolved in DMF, a strong hydrogen bond forms between the oxygen atom of the mefenamic acid and the formyl hydrogen atom of DMF. academie-sciences.fr Similarly, studies on mixtures of DMF with ionic liquids reveal that ion-dipole interactions and hydrogen bonding between the ionic liquid and DMF molecules are the dominant forces governing the behavior of the solution. nih.gov In the case of simple ions like Na⁺ in a DMF-water mixture, the Na⁺ ion is preferentially solvated by DMF because the Na⁺-DMF interaction is more favorable than DMF-water interactions. researchgate.net This highlights DMF's strong ability to solvate cations. The specific nature of these solute-solvent interactions is crucial for processes like crystallization, where the solvent can interact with the solute or adsorb onto crystal faces, potentially leading to the formation of different polymorphs. academie-sciences.fr

In mixed solvent systems, solvent-solvent interactions add another layer of complexity. The properties of binary and ternary mixtures containing DMF are a result of the interplay between the interactions of DMF with itself, with the other solvent(s), and with any solutes present. psu.edursc.org

In binary mixtures of DMF with protic solvents like water or methanol (B129727), hydrogen bonding plays a critical role. nih.govresearchgate.net Molecular dynamics simulations of DMF-water mixtures show that DMF can form strong hydrogen bonds with water, which can disrupt the natural hydrogen-bonding network of water, especially in DMF-rich conditions. researchgate.net Studies of DMF/methanol mixtures using FT-IR spectroscopy have investigated the wavenumber shifts in the C=O and O-H stretching regions, indicating changes in the populations of differently hydrogen-bonded species. nih.gov

In ternary mixtures, such as DMF-N-methylformamide (NMF)-water, the interactions become even more intricate. psu.edursc.org Analysis of the excess molar volumes and viscosities of this system reveals that in the water-rich region, binary associations are prevalent, while in the DMF-rich region, ternary associations are observed to a lesser degree. psu.edursc.org This indicates that the presence of multiple components leads to complex, composition-dependent structural arrangements within the liquid. psu.edursc.org

Advanced Characterization of N,N-Dimethylformamide Solvation Structures

Spectroscopic techniques are powerful tools for investigating the microscopic structure of solutions and the specific interactions within solvation shells. nih.govrsc.org Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly useful for probing hydrogen bonding. nih.govrsc.org

In studies of DMF, changes in the vibrational frequencies of specific bonds, such as the C=O stretch of DMF or the O-H stretch of a protic co-solvent like methanol, provide direct evidence of intermolecular interactions. nih.gov For instance, in DMF/methanol mixtures, positional fluctuations in the ν(C=O) and ν(O-H) bands are interpreted in terms of the changing populations of differently hydrogen-bonded species. nih.gov

Computational studies combined with spectroscopy offer deeper insights. Density functional theory (DFT) studies on the hydrogen bonding between DMF and cysteine have shown that the strongest hydrogen bond forms between the hydroxyl group of cysteine and the carbonyl oxygen atom of DMF. researchgate.net These studies also identified both red-shifting hydrogen bonds (where the bond frequency decreases) and blue-shifting hydrogen bonds (where the frequency increases), highlighting the complex nature of these interactions. researchgate.net X-ray scattering studies have also been used to compare the liquid structures of DMF and its thio-analogue, revealing details about intermolecular C-H⋯O interactions. rsc.org

Dielectric relaxation spectroscopy (DRS) is a technique that measures the dielectric properties of a material as a function of frequency. It provides valuable information about the rotational dynamics of polar molecules and the influence of ion-solvent interactions. researchgate.netresearchgate.net

For pure DMF, DRS studies have shown that the spectra can be resolved into two distinct relaxation processes. researchgate.net The primary, longer relaxation time is associated with the rotational diffusion of the molecular dipole vector. researchgate.net When electrolytes are added to DMF, the DRS spectra change, reflecting the influence of the ions on the solvent structure and dynamics. researchgate.net

In binary mixtures, DRS can elucidate the cooperative dynamics between the two solvent components. Studies of formamide-DMF mixtures have used DRS to investigate the formation of H-bonded FA-DMF structures. nih.gov Similarly, research on DMF/1,4-Butanediol mixtures has used DRS to determine relaxation times and analyze heteromolecular interactions through the Kirkwood correlation factor, which provides information on the local ordering of dipoles. smec.ac.in These studies help in understanding how the addition of a co-solvent or solute modifies the dynamic behavior of DMF on a molecular level. smec.ac.in

Table 2: Dielectric Relaxation Data for N,N-Dimethylformamide (DMF) and 1,4-Butanediol (BD) Binary Mixtures at 298 K

Mole Fraction of DMF (X₁)Static Dielectric Constant (ε₀)Relaxation Time (τ) in ps
1.000038.2910.33
0.898837.9412.87
0.796337.2816.03
0.692436.3120.37
0.587034.9326.54
0.479933.1135.80
0.371030.7749.96
0.260127.7972.84
0.147124.03114.71
0.000017.84243.61
Data adapted from a study on DMF/1,4-Butanediol binary mixtures. smec.ac.in

Role of N,N-Dimethylformamide in Stabilizing Reactive Species and Intermediates

N,N-Dimethylformamide (DMF) is a highly polar aprotic solvent with a high dielectric constant and a strong dipole moment, making it an excellent medium for reactions involving polar species. wikipedia.org Its ability to solvate cations and influence the stability of reactive intermediates is a key aspect of its utility in organic synthesis. In the context of reactions involving diethyl sulfate (B86663), a potent ethylating agent, DMF plays a crucial role in stabilizing the transition states and reactive intermediates that are formed.

The primary mode of interaction between DMF and reactive species, such as the transient carbocations or polarized complexes formed during ethylation reactions with diethyl sulfate, is through strong dipole-dipole interactions and the formation of solvation shells. The oxygen atom of the carbonyl group in DMF is the principal site of interaction with electrophilic species, due to its partial negative charge and the presence of lone pairs of electrons.

A significant aspect of the stabilization afforded by DMF is the formation of a stable adduct with dialkyl sulfates. While detailed research findings are more abundant for the closely related dimethyl sulfate, the chemical principles are directly applicable to diethyl sulfate. The reaction between N,N-dimethylformamide and dimethyl sulfate yields a stable 1:1 adduct, which is commercially available and utilized as a reagent in its own right. sigmaaldrich.comchemimpex.com This adduct formation is a clear indication of the strong stabilizing interaction between the two molecules.

The formation of a similar adduct between N,N-dimethylformamide and diethyl sulfate, often referred to as N,N-Dimethylformamide diethyl sulfate adduct, is highly probable due to their analogous chemical structures. sigmaaldrich.com This adduct can be considered a stabilized form of the reactive ethylating agent. The formation of this complex can be represented as follows:

(C₂H₅)₂SO₄ + HCON(CH₃)₂ ⇌ [(C₂H₅)OSO₃]⁻[HCON(CH₃)₂(C₂H₅)]⁺

This resulting ionic species is an iminium salt, where the ethyl group from diethyl sulfate has been transferred to the carbonyl oxygen of DMF, creating a resonance-stabilized cation. The counter-ion is the ethyl sulfate anion. This process effectively sequesters the highly reactive diethyl sulfate into a more stable, yet still reactive, form. The stability of such adducts makes them useful as milder and more selective alkylating agents compared to the free dialkyl sulfates. sigmaaldrich.comresearchgate.net

The stabilizing effect of DMF extends beyond simple adduct formation. As a solvent, it can influence the reaction kinetics and pathways. For instance, in Sɴ2 reactions, where diethyl sulfate acts as an electrophile, DMF can stabilize the partial positive charge that develops on the carbon atom of the ethyl group in the transition state. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

The properties of the N,N-dimethylformamide-dimethyl sulfate adduct, which serves as a strong proxy for the diethyl sulfate adduct, have been characterized.

Properties of N,N-Dimethylformamide-Dimethyl Sulfate Adduct

Property Value
Physical Form Liquid
Assay ≥95%
Refractive Index (n20/D) 1.459
Density (g/mL at 25 °C) 1.349

This table is based on data for the N,N-Dimethylformamide-dimethyl sulfate adduct and is presented as a close approximation for the diethyl sulfate adduct due to the chemical similarities. sigmaaldrich.com

Advanced Materials Science Applications

N,N-Dimethylformamide in Metal-Organic Framework (MOF) Synthesis and Topology Control

N,N-Dimethylformamide (DMF), an organic compound with the formula (CH₃)₂NC(O)H, is a highly effective polar aprotic solvent that sees extensive use in the synthesis of Metal-Organic Frameworks (MOFs). nih.govwikipedia.org MOFs are a class of crystalline porous materials created from metal ions or clusters linked by organic ligands, offering exceptionally high surface areas and tunable structures. rsc.orgacs.org The choice of solvent is a critical parameter in MOF synthesis, influencing nucleation, crystal growth, and the final properties of the material. rsc.org DMF's high boiling point (153 °C), high polarity, and ability to dissolve a wide range of organic and inorganic compounds make it a preferred solvent in this field. nih.govtaylorandfrancis.com

The role of N,N-dimethylformamide as a solvent in the synthesis of MOFs is multifaceted, significantly impacting the crystallization process and the ultimate morphology of the framework. Its properties allow for precise control over the formation of these complex structures. rsc.org During solvothermal synthesis, where crystals are grown from a solution at elevated temperatures, DMF is frequently the solvent of choice. acs.org

The rate of crystal growth and the resulting quality of the MOF crystals can be controlled through various synthesis parameters, with solvent selection being paramount. rsc.org For instance, in the solvothermal synthesis of MIL-53(Fe), ferric chloride hexahydrate and terephthalic acid are dissolved in DMF, and the mixture is heated, leading to the formation of the desired MOF crystals. acs.org Similarly, the synthesis of MOF-74, a notable class of MOFs with open metal sites, commonly uses a mixed solution of DMF, ethanol (B145695), and water. nih.gov The composition of this solvent system, along with factors like the metal-to-ligand ratio, can be adjusted to control the final product. acs.orgnih.gov

In some syntheses, DMF itself can decompose under reaction conditions. It is known to hydrolyze into formic acid and dimethylamine (B145610). nih.govresearchgate.net This decomposition can be influential; for example, formate (B1220265), a byproduct of DMF, has been found to substitute the primary organic linker in the MOF-74 framework, creating what are known as missing-linker defects. nih.gov This incorporation of a solvent-derived molecule directly alters the MOF's structure and subsequent properties, such as its capacity for gas adsorption. nih.gov

The table below summarizes the key effects of DMF as a solvent on MOF crystallization.

Parameter Effect of N,N-Dimethylformamide Example MOF Citation
Nucleation & Growth Provides a medium for dissolving precursors (metal salts and organic linkers), enabling controlled crystal growth under solvothermal conditions.MIL-53(Fe), MOF-74 rsc.orgacs.org
Crystal Quality The use of DMF, sometimes with acidic or basic additives, can lead to higher quality crystals and faster crystallization rates.General MOFs rsc.org
Morphology Can influence the final shape and structure of the MOF crystals. The incorporation of CuS into MIL-53(Fe) in a DMF-based synthesis transformed its morphology from octahedral to rod-like.CuS-MIL-53(Fe) acs.org
Defect Formation Can decompose during synthesis, with byproducts like formate incorporating into the framework, creating structural defects.MOF-74 nih.gov

Beyond its role as a simple solvent, N,N-dimethylformamide can act as a templating agent, directing the formation of specific structural features within a MOF. In this capacity, DMF molecules can be found within the pores of the synthesized MOF, sometimes coordinated to the metal centers. rsc.org This templating effect can be crucial in achieving novel or complex topologies. google.comresearchgate.net

The use of MOFs themselves as templates for other materials also relies on DMF. In one process, a MOF is used as a structural template to create highly porous inorganic sorbents. google.com The synthesis involves washing the material extensively with DMF, highlighting its role in preparing and modifying the template for subsequent reactions. google.com

N,N-dimethylformamide is a key enabler of dynamic transformations within MOFs, including ligand exchange and changes in the framework's topology. osti.govanl.gov Solvent-Assisted Ligand Exchange (SALE) is a powerful postsynthetic modification technique where an existing ligand in a MOF is swapped for another. This process often involves suspending the MOF in a DMF solution containing the new ligand. osti.gov

A remarkable example is seen in the bio-MOF-100 family. osti.govanl.gov Resuspending an interpenetrated, dense form of bio-MOF-100 (dia-c topology) in DMF can trigger a topological transformation. osti.gov This reconstructive process involves the breaking and reforming of metal-ligand bonds, causing the framework to rearrange into a different, non-interpenetrated isomer (lcs topology) with double the pore volume. osti.govanl.gov This transformation can occur at room temperature and demonstrates the dynamic nature of these frameworks in the presence of DMF. osti.gov

This dynamism can be coupled with functionalization. By performing SALE in DMF, it's possible to not only trigger the topological change from the dense to the open phase but also simultaneously introduce new functional ligands into the structure. anl.gov Even in MOFs considered highly stable and "inert," such as the zirconium-based UiO-66, ligand exchange has been shown to occur in a solvent-dependent manner, with DMF being a key solvent. rsc.org This process, termed postsynthetic exchange (PSE), allows for the functionalization of robust MOFs under mild conditions. rsc.org

N,N-Dimethylformamide in Polymer Chemistry and Advanced Coatings

N,N-Dimethylformamide is a cornerstone solvent in polymer chemistry due to its exceptional ability to dissolve a wide variety of polymers, including those that are difficult to dissolve in other common solvents. nih.govchempoint.com Its high solvency, wide liquid range, and good thermal stability make it invaluable in the production of fibers, films, and coatings. taylorandfrancis.comnih.gov

DMF is a polar aprotic solvent, which makes it particularly useful for organic reactions that proceed through polar mechanisms, such as certain types of polymerization. nih.govwikipedia.org Its ability to dissolve both the monomers and the resulting polymers is crucial for maintaining a homogeneous reaction medium, which is essential for producing polymers with consistent properties. It is frequently used as a solvent for the synthesis of block copolymers and various vinyl-based polymers. nih.govtaylorandfrancis.comnih.gov

The powerful solvency of DMF allows for the creation of polymer solutions with higher solids content, which can be economically advantageous. chempoint.com It is also used in the manufacturing of various polymeric membranes. chempoint.com

The industrial significance of N,N-dimethylformamide is particularly evident in the manufacturing of specific high-performance polymers.

Polyacrylonitrile (B21495) (PAN) Fibers: DMF is considered one of the most effective solvents for polyacrylonitrile and its copolymers. chempoint.com This makes it a central component in the production of PAN fibers, which are themselves critical precursors for manufacturing carbon fibers. nih.govresearchgate.net Two primary methods, dry spinning and wet spinning, rely on DMF. researchgate.netlulichem.com

Dry Spinning: In this process, PAN is dissolved in a volatile solvent like DMF, and the solution is extruded into warm air. The DMF evaporates, leaving behind solid PAN fibers. researchgate.netlulichem.com

Wet Spinning: A viscous solution of PAN in DMF is extruded through a spinneret into a coagulation bath. The bath causes the DMF to be removed, leading to the formation and solidification of the fibers. chempoint.comresearchgate.net Nanocomposite fibers made from PAN can also be fabricated by dissolving the polymer in DMF and electrospinning the solution. researchgate.net

Polyurethane (PU) Coatings: DMF is widely used as a solvent for making polyurethane lacquers. chempoint.comnih.gov These lacquers are applied to substrates to create coatings, particularly for synthetic leather used in clothing and accessories. taylorandfrancis.comlulichem.com DMF's ability to dissolve preformed solid polyurethane allows for the creation of coating solutions that can be easily applied to various surfaces. chempoint.com Its relatively high boiling point is advantageous for baked-on coatings, allowing for controlled evaporation during the curing process. chempoint.com

The table below details the specific applications of DMF in these industrial processes.

Application Area Process Role of N,N-Dimethylformamide Citation
Polyacrylonitrile (PAN) Fibers Wet Spinning & Dry SpinningActs as the primary solvent to dissolve the PAN polymer, creating a spinnable solution (dope). chempoint.comresearchgate.netlulichem.com
Polyacrylonitrile (PAN) Fibers ElectrospinningServes as the solvent to create the polymeric solution for fabricating nanocomposite PAN nanofibers. researchgate.netmdpi.com
Polyurethane (PU) Coatings Lacquer FormulationDissolves solid polyurethane resins to form lacquers used for coating synthetic leather and other surfaces. chempoint.comnih.gov
Protective Coatings Film FormationIts high solvency allows for formulations with higher resin content, leading to thicker protective coatings. chempoint.com

Diethyl Sulfate (B86663) in Polymer Chemistry: Initiators and Modifiers

Diethyl sulfate ((C₂H₅)₂SO₄), a dialkyl sulfate, is a potent ethylating agent recognized for its utility in various organic syntheses. wikipedia.orgatamanchemicals.comnih.gov In the realm of polymer science, this reactivity extends to its application as both an initiator for certain types of polymerization and as a chemical modifier to functionalize existing polymer chains. Its efficacy stems from the electrophilic nature of the ethyl groups, which can be transferred to nucleophilic monomers or polymer backbones. wikipedia.org

As a cationic initiator, diethyl sulfate can induce the polymerization of monomers susceptible to cationic chain-growth mechanisms. This process typically involves the ethylation of the monomer, creating a carbocationic active center that subsequently propagates by adding more monomer units. epa.gov Monomers with electron-donating substituents that can stabilize the resulting cation are particularly suitable for this type of polymerization. epa.gov

Beyond initiation, diethyl sulfate serves as a versatile modifying agent for polymers. Through ethylation, it can introduce ethyl groups onto polymer backbones, altering their chemical and physical properties. This modification can enhance solubility, change the polymer's charge characteristics, and introduce reactive sites for further functionalization, such as in the synthesis of graft copolymers. nih.gov

The following table provides a summary of the key applications of diethyl sulfate in polymer chemistry:

ApplicationMechanismResulting Polymer Type
Initiator Cationic PolymerizationHomopolymers, Copolymers
Modifier Ethylation of Polymer ChainsFunctionalized Polymers, Graft Copolymers
This table summarizes the primary roles of diethyl sulfate in polymer chemistry.

Detailed research has explored the specifics of these applications, revealing insights into reaction kinetics and the properties of the resulting polymeric materials.

Research Findings on Diethyl sulfate as a Polymerization Initiator

Diethyl sulfate has been investigated as a cationic initiator for various monomers, including vinyl ethers and N-vinylcarbazole. The initiation mechanism involves the ethylation of the monomer to generate a carbocation, which then propagates.

One area of study has been the polymerization of vinyl acetate (B1210297) initiated by sulfate radicals, which can be generated from precursors like diethyl sulfate under certain conditions. Kinetic studies have shown that the rate of polymerization is influenced by the presence of nanoparticles, such as silica (B1680970), which can affect the reactivity of the initiating species at the particle-solvent interface. nih.gov

The following table presents illustrative data from a study on the sulfate radical-initiated polymerization of vinyl acetate (VA) and 4-vinyl pyridine (B92270) (4-VP), demonstrating the influence of the monomer on reaction rates.

MonomerReactivity with Surface Transients (Relative Rate)Observations
Vinyl Acetate (VA) 1Standard reactivity in homogeneous solution.
4-Vinyl Pyridine (4-VP) 10Enhanced reactivity attributed to sorption and specific interactions with the silica surface. nih.gov
This interactive table showcases the relative reaction rates of different monomers in sulfate radical-initiated polymerization in the presence of silica nanoparticles. nih.gov

Research Findings on Diethyl Sulfate as a Polymer Modifier

The function of diethyl sulfate as an ethylating agent allows for the chemical modification of various polymers, including those with hydroxyl or amine functionalities. atamanchemicals.comnih.gov This modification can be a key step in the synthesis of more complex polymer architectures, such as graft copolymers.

The "grafting from" approach is a common strategy where a polymer backbone is first functionalized with initiating sites, from which the graft chains are then grown. nih.gov Diethyl sulfate can be used to introduce these initiating sites. For instance, a polymer with hydroxyl groups, such as poly(vinyl alcohol), can be partially ethylated. These newly introduced ethyl sulfate groups can then act as initiation points for the polymerization of a second monomer, leading to the formation of a graft copolymer. mdpi.combohrium.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Diethyl Sulfate (B86663) Reactivity and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of diethyl sulfate (DES), a potent and direct-acting alkylating agent. nih.gov Such methods elucidate the electronic factors governing its reactivity and conformational landscape.

Diethyl sulfate is known to be a monofunctional alkylating agent capable of both S\textsubscript{N}1 and S\textsubscript{N}2 reaction pathways. Computational studies using DFT are instrumental in dissecting these mechanisms. uv.es This involves mapping the potential energy surface of a reaction to identify the structures of transition states and any associated intermediates. The relative energies of these points help determine the favorability of one pathway over another, such as a concerted one-step S\textsubscript{N}2 process versus a multi-step S\textsubscript{N}1 mechanism that proceeds through a carbocation intermediate. uv.espressbooks.pub The solvent environment, which can be modeled using both implicit and explicit solvation protocols, plays a critical role in influencing the reaction mechanism and can be a key focus of such DFT investigations. nih.govrsc.org

A specific DFT study on the interaction between diethyl sulfate (DES) and acetaldehyde (B116499) provides insight into its electrophilic nature. chemrxiv.org The calculations, performed at the UMP2-FC/6311G(d,p) level of theory, quantified the non-covalent interaction energy and geometry between the two molecules. chemrxiv.org This interaction serves as a model for the initial step in Lewis acid-influenced reactions, such as acetalization, where DES can act as a catalyst by activating a carbonyl group. chemrxiv.org The study also calculated the stabilization effect of dialkyl sulfates on the transition state of such reactions. chemrxiv.org

Table 1: Calculated Interaction Parameters for the Diethyl Sulfate-Acetaldehyde Complex. chemrxiv.org
ParameterValue
Interaction Energy-2.82 kcal/mol
Intermolecular Distance (H3C····O=C)3.17 Å
Interaction Angle (C-H3C····O)165.7°

Conformational analysis is essential for understanding the behavior of flexible molecules like diethyl sulfate. The molecule's structure is characterized by a central tetrahedral sulfur atom, but significant flexibility arises from rotations around the S-O and O-C bonds. nih.gov Modern computational workflows for conformational analysis typically involve an initial, broad search using computationally inexpensive methods like molecular mechanics (MM) force fields or semi-empirical techniques. nih.govchemrxiv.org The resulting low-energy conformers are then subjected to more accurate, but costly, re-optimization and energy evaluation using DFT. nih.gov This hierarchical approach, as implemented in programs like CONFPASS, ensures a thorough exploration of the conformational space while managing computational resources efficiently. nih.gov For a molecule like DES, this analysis would identify the most stable conformer(s) and the energy barriers between them, which is crucial for understanding its reactivity and interactions.

The electronic structure of DES explains its high reactivity as an alkylating agent. A key tool for visualizing this is the Molecular Electrostatic Potential (MEP) map. The MEP for diethyl sulfate, calculated at the 0.001 a.u. isosurface of electron density, reveals a significant region of positive potential (a σ-hole) on the methyl groups. chemrxiv.org This positive region indicates an electron-deficient area that is highly attractive to nucleophiles, which is the fundamental basis of its alkylating ability. chemrxiv.org

Table 2: Molecular Electrostatic Potential (MEP) Data for Diethyl Sulfate. chemrxiv.org
CompoundMEPS,max on C (kcal/mol)
Diethyl Sulfate (DES)+28.85

Computational Studies on N,N-Dimethylformamide Molecular Systems

N,N-dimethylformamide (DMF) is a widely used aprotic solvent and a model compound for the peptide bond. mdpi.comresearchgate.net Computational studies have provided a detailed picture of its structure, vibrational dynamics, and the nature of its interactions in both pure and mixed systems.

DFT calculations have been successfully used to investigate the molecular structure and vibrational spectrum of N,N-dimethylformamide. mdpi.com Theoretical studies using methods like B3LYP with basis sets such as 6-311+G(2d,p) have shown that the heavy atom skeleton (O, C, N, C, C) of DMF is planar. mdpi.com The calculated geometric parameters, including bond lengths and angles, are in good agreement with experimental results and reliable for describing the structural features of amides. mdpi.com

Vibrational analysis based on DFT calculations allows for the assignment of fundamental vibrational modes observed in experimental infrared (IR) and Raman spectra. mdpi.com By comparing the calculated harmonic vibrational frequencies with experimental data, a detailed understanding of the nature of the molecular vibrations can be achieved, and in some cases, reassignments of previously ambiguous spectral bands can be proposed. mdpi.com

Table 3: Comparison of Selected Experimental and Calculated (B3LYP/6-311+G(2d,p)) Structural Parameters for N,N-Dimethylformamide. mdpi.com
ParameterCalculated Value
r(C=O)1.218 Å
r(C-N)1.378 Å
∠(N-C=O)124.0°
∠(C-N-C)117.6°

Molecular dynamics (MD) simulations are a powerful technique for studying the bulk properties and microscopic structure of liquids. chemrxiv.org Extensive MD simulations have been performed for liquid DMF to investigate its thermodynamic, structural, and dynamic properties. chemrxiv.orgrsc.org These simulations show that in liquid form, the local structure of DMF is influenced by the predominance of dipole-dipole interactions, leading to the formation of stacked and linear dimeric arrangements. rsc.org

To gain a deeper, quantum mechanical understanding of the interactions involving DMF, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed. nih.gov These analyses are often performed on geometries obtained from DFT calculations.

QTAIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. Studies on crystalline DMF have identified C–H···O intermolecular interactions as a key feature holding the molecules together. rsc.org Theoretical studies combining DFT with AIM (QTAIM) have also been used to analyze the hydrogen bonds between DMF and other molecules, such as aromatic hydrocarbons. researchgate.net These analyses can quantify the strength and nature of these weak interactions. researchgate.net

NBO analysis provides information about charge distribution, charge transfer, and orbital-orbital interactions that contribute to bonding and intermolecular stability. nih.gov For the interactions in a DMF dimer or between DMF and a solute, NBO analysis can calculate the stabilization energy associated with the donation of electron density from a lone pair of one molecule (e.g., the oxygen on DMF) to an antibonding orbital of another molecule. nih.gov This provides a quantitative measure of the electronic contribution to the intermolecular bond.

Table 4: Calculated Interaction Energies for DMF with Aromatic Hydrocarbons. researchgate.net
Interacting SystemInteraction Energy (BSSE corrected)
DMF–Benzene-15.01 kJ/mol
DMF–Toluene-16.71 kJ/mol
DMF–Benzonitrile-21.58 kJ/mol

Integrated Computational and Experimental Approaches for Diethyl Sulfate and N,N-Dimethylformamide Systems

The synergy between computational modeling and experimental work provides a comprehensive understanding of complex chemical systems like those involving diethyl sulfate and N,N-dimethylformamide. This integrated approach allows researchers to probe reaction mechanisms, predict outcomes, and design new synthetic methodologies. While specific integrated studies on the diethyl sulfate-DMF system are not prominent, the principles of this approach are well-established in modern chemistry. rsc.orgresearchgate.net

An integrated study typically proceeds as follows:

Experimental Observation: A reaction is performed using diethyl sulfate and N,N-dimethylformamide, and the products, yields, and reaction kinetics are determined using techniques like NMR spectroscopy, mass spectrometry, and chromatography. For instance, experimental studies have characterized the ionic adducts formed between dimethyl sulfate and various amides, including DMF. orientjchem.org

Hypothesis Formulation: Based on the experimental results, a reaction mechanism is proposed. This might involve the initial formation of a Vilsmeier-type adduct, [(C₂H₅)₂NCHO·C₂H₅]⁺[C₂H₅SO₄]⁻, which then reacts with a substrate.

Computational Modeling: DFT and other computational methods are then employed to model the proposed mechanism. researchgate.net Researchers can calculate the geometries and energies of reactants, intermediates, transition states, and products. This allows for the calculation of reaction enthalpies, activation energies, and free energy profiles. The calculated data can either support or refute the proposed mechanism. For example, if a calculated activation barrier is prohibitively high, that pathway is unlikely to be significant. researchgate.net

Model Refinement and Prediction: The computational model can be refined by comparing its predictions with experimental data. For instance, calculated spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for a proposed intermediate can be compared with experimental spectra to confirm its existence. Once validated, the model can be used to predict the outcome of reactions with new substrates or under different conditions, guiding further experimental work.

Iterative Feedback Loop: The process is often iterative. Computational predictions can suggest new experiments to test specific mechanistic hypotheses (e.g., kinetic isotope effect studies, trapping of intermediates), and the results of these experiments are then used to further refine the computational model.

This integrated approach has been successfully applied to understand the role of DMF as a reagent in various transformations, such as formylation, amination, and cyanation reactions. nih.gov For the diethyl sulfate and DMF system, such an approach would be invaluable for elucidating the precise nature of the reactive intermediates and for optimizing its use in organic synthesis.

Interactive Data Table: Theoretical Methods in Vilsmeier-Haack Complex Formation Studies

The following table summarizes various Density Functional Theory (DFT) methods and basis sets that have been used in theoretical investigations of the Vilsmeier-Haack (VH) complex formation, which is analogous to the adduct formation between diethyl sulfate and DMF. The data highlights the calculated activation enthalpies (ΔH≠) for key steps in the reaction, providing insight into the performance of different computational approaches. researchgate.net

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Techniques for Diethyl Sulfate (B86663)

Diethyl sulfate, a diester of sulfuric acid, possesses a distinct tetrahedral sulfur core with two ethyl groups. wikipedia.org Advanced spectroscopic methods are crucial for confirming its structure and understanding its vibrational properties.

Advanced NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural determination in organic chemistry. While standard one-dimensional ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques offer unambiguous assignment of atoms and reveal through-bond and through-space correlations. nih.gov

For diethyl sulfate, ¹H NMR spectroscopy shows a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. chemicalbook.com ¹³C NMR reveals two distinct signals corresponding to the methyl and methylene carbons. nih.gov

To achieve a more profound structural confirmation, several 2D NMR experiments can be employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org For diethyl sulfate, a cross-peak between the methyl triplet and the methylene quartet would definitively confirm the ethyl group's connectivity (³J-coupling between CH₃ and CH₂ protons). libretexts.orgnist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). libretexts.org An HSQC spectrum of diethyl sulfate would show a correlation peak between the methyl protons and the methyl carbon, and another between the methylene protons and the methylene carbon, confirming the C-H one-bond connections. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is invaluable for piecing together molecular fragments. libretexts.org In diethyl sulfate, an HMBC experiment would show a correlation from the methyl protons to the methylene carbon (²J coupling) and potentially from the methylene protons to the methyl carbon (³J coupling), further solidifying the ethyl group's structure. libretexts.orgfrontiersin.org

While specific advanced 2D NMR studies on diethyl sulfate are not extensively published, the application of these standard techniques provides a robust framework for its complete and unambiguous structural elucidation.

Table 1: Predicted 2D NMR Correlations for Diethyl Sulfate

TechniqueCorrelated Nuclei (Proton → Carbon)Type of CorrelationExpected Observation
COSY ¹H (CH₃) ↔ ¹H (CH₂)³J (H-C-C-H) CouplingCross-peak between the methyl triplet and the methylene quartet.
HSQC ¹H (CH₃) → ¹³C (CH₃)¹J (C-H) CouplingDirect correlation between methyl protons and the methyl carbon signal.
¹H (CH₂) → ¹³C (CH₂)¹J (C-H) CouplingDirect correlation between methylene protons and the methylene carbon signal.
HMBC ¹H (CH₃) → ¹³C (CH₂)²J (H-C-C) CouplingCross-peak showing connectivity from the methyl protons to the adjacent methylene carbon.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each molecule has a unique set of vibrational frequencies that act as a "molecular fingerprint," allowing for its identification and the characterization of its functional groups. noaa.gov FT-IR and Raman are complementary techniques; vibrations that are strong in Raman may be weak or absent in IR, and vice-versa, providing a more complete vibrational profile when used together. noaa.gov

The diethyl sulfate molecule, with the formula (C₂H₅O)₂SO₂, has several key functional groups that give rise to characteristic vibrational bands: wikipedia.org

S=O Stretching: The symmetric and asymmetric stretching of the two sulfur-oxygen double bonds typically appears as strong bands in the IR spectrum.

C-O Stretching: The stretching vibrations of the carbon-oxygen single bonds are also prominent.

C-H Stretching and Bending: The ethyl groups give rise to various stretching and bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups. nist.gov

S-O Stretching: The stretching of the sulfur-oxygen single bonds within the ester linkage contributes to the fingerprint region.

The NIST reference database contains the gas-phase IR spectrum of diethyl sulfate, which provides a standard for its identification. nist.gov By analyzing the specific frequencies and intensities of these bands in both FT-IR and Raman spectra, a detailed and unique molecular fingerprint for diethyl sulfate is established. This fingerprint is crucial for quality control and for distinguishing it from related compounds like dimethyl sulfate or ethyl hydrogen sulfate. acs.org

Elucidation of N,N-Dimethylformamide Complex Structures

N,N-Dimethylformamide (DMF) is a highly polar aprotic solvent known for its ability to form a wide variety of complexes, solvates, and adducts. nih.govfoodb.ca Understanding the structure of these complexes is key to comprehending its role in synthesis and materials science.

X-Ray Diffraction and Crystallography of N,N-Dimethylformamide Adducts and Solvates

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. It has been extensively used to study the crystal structures of DMF itself and its numerous adducts and solvates. rsc.org

In the solid state, pure N,N-dimethylformamide molecules are linked by C–H···O intermolecular interactions. rsc.org Studies at 90 K revealed two crystallographically independent molecules that form four-membered centrosymmetric rings. These rings are held together by two C–H···O interactions involving the formyl protons (C···O distance of 329.41 pm) and two involving methyl protons (C···O distance of 341.41 pm). rsc.org High-pressure studies have shown that this structure is remarkably stable, with distortions of these hydrogen bonds compensating for structural strains. acs.org

DMF readily co-crystallizes with a diverse range of molecules, forming solvates where the DMF molecule is integrated into the crystal lattice, often through hydrogen bonding. For example, in the 1:1 solvate with nitrofurantoin (B1679001), the two molecules are linked by a medium-strength N–H···O hydrogen bond. researchgate.net Similarly, a 1:1 solvate with thiocyanuric acid features N–H···O hydrogen bonds that connect the DMF molecules to ribbons of thiocyanuric acid. researchgate.net DMF also acts as a ligand in numerous metal complexes, coordinating to the metal center typically through its oxygen atom. nih.gov

Table 2: Selected Crystallographic Data for N,N-Dimethylformamide (DMF) Adducts and Solvates

Compound/AdductStoichiometryCrystal SystemSpace GroupKey Intermolecular Interactions/FeaturesReference(s)
Pure N,N-Dimethylformamide (at 90 K)-TriclinicP-1C–H···O hydrogen bonds forming four-membered centrosymmetric rings. rsc.org
Nitrofurantoin·DMF1:1TriclinicP-1N–H···O hydrogen bond between nitrofurantoin and DMF (N···O distance: 2.759 Å). researchgate.net
Thiocyanuric acid·DMF1:1MonoclinicP2₁/cN–H···O hydrogen bonds bridging DMF to 1D ribbons of thiocyanuric acid. researchgate.net
[Fe(DMF)₆][Cd₂Cl₇]6:1 (DMF:Fe)TrigonalR-3Octahedral [Fe(DMF)₆]³⁺ cation with DMF coordinating to the Fe(III) center via the oxygen atom. Weak C-H···Cl and C-H···O interactions present. nih.gov

Neutron Scattering for Liquid Structure and Dynamics of N,N-Dimethylformamide Solutions

While X-ray diffraction excels for crystalline solids, neutron scattering is a powerful technique for probing the structure and dynamics of liquids and disordered systems. nih.gov By using isotopic substitution, particularly replacing hydrogen with deuterium, specific interatomic distances and orientations can be determined.

Neutron diffraction studies on liquid DMF reveal significant local ordering. researchgate.net The data indicates that neighboring molecules have a preferential anti-parallel orientation of their dipoles, which maximizes hydrogen bonding between the formyl proton of one molecule and the carbonyl oxygen of another. researchgate.net This contrasts with the related solvent N,N-dimethylacetamide (DMA), which favors a parallel arrangement to maximize dispersive forces. researchgate.net

Studies of DMF in solution, such as lithium chloride dissolved in deuterated DMF, have been performed using neutron diffraction with chlorine isotope substitution. researchgate.net These experiments determined the solvation structure around the chloride ion. The results showed a first peak in the radial distribution function at approximately 2.85 Å, which was assigned to the distance between the chloride ion and the formyl hydrogen atoms of the surrounding DMF molecules. researchgate.net The coordination number was estimated to be about 6.8 DMF molecules in the first solvation shell of the chloride ion, indicating a well-defined solvent structure driven primarily by ion-dipole interactions. researchgate.net

Advanced NMR and Mass Spectrometry for Mechanistic Intermediate Identification

N,N-dimethylformamide is not merely a solvent but can also participate in or influence reaction mechanisms. The identification of transient or low-concentration intermediates is crucial for understanding these mechanisms, and advanced NMR and mass spectrometry are primary tools for this purpose. nist.govnih.gov

Advanced NMR Spectroscopy: Techniques like Chemical Exchange Saturation Transfer (CEST) NMR can detect and characterize "invisible" reaction intermediates that exist in a low-population equilibrium with a more abundant, observable species. nih.gov This method has been successfully applied to study glycosylation reactions, allowing for the characterization of fleeting intermediates like glycosyl triflates and oxocarbenium ions in solution. nih.gov For reactions conducted in DMF, such techniques can elucidate the role of the solvent in stabilizing or participating in the formation of charged intermediates. High-field ¹H-NMR has also been used to identify metabolites of DMF itself, such as N-(hydroxymethyl)-N-methylformamide. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally suited for detecting charged intermediates directly from a reaction solution under gentle conditions. nist.govebi.ac.uk Because it transfers ions from the liquid phase to the gas phase with minimal fragmentation, ESI-MS can provide a snapshot of the ionic species present in a reaction mixture, including catalysts and short-lived intermediates. nist.gov DMF has been used as a solvent in ESI-MS for the analysis of hydrophobic compounds, where it helps form protonated molecules or specific adducts that can be readily detected. chemicalbook.com This capability allows researchers to monitor complex reaction pathways, track the evolution of species over time, and gain direct evidence for proposed mechanistic steps that would be difficult to obtain by other means. nist.gov

Spectroscopic Probes of Diethyl Sulfate and N,N-Dimethylformamide Co-existence and Interaction

The investigation into the coexistence and interaction of diethyl sulfate and N,N-dimethylformamide (DMF) through spectroscopic methods reveals a dynamic relationship that extends beyond simple solvation. While comprehensive spectroscopic studies on simple mixtures are not extensively documented in publicly available literature, the formation of a distinct chemical adduct provides significant insight into their interaction. This adduct, an iminium salt, possesses unique spectroscopic features that differentiate it from its parent compounds.

Upon mixing, diethyl sulfate, a potent ethylating agent, reacts with the oxygen atom of the amide group in N,N-dimethylformamide. This reaction forms an adduct known as ethoxymethylene-N,N-dimethyliminium ethyl sulfate. The formation of this Vilsmeier-type reagent fundamentally alters the electronic and structural characteristics of both molecules, which is directly observable through various spectroscopic techniques.

Detailed research findings on the spectroscopic characteristics of this interaction, primarily through the analysis of the resulting adduct, are presented below.

Spectroscopic Data of the Diethyl Sulfate and N,N-Dimethylformamide Adduct

The interaction between diethyl sulfate and N,N-dimethylformamide leads to the formation of a new chemical entity, which can be characterized spectroscopically. While specific spectral data for the diethyl sulfate adduct is sparse in readily accessible literature, the analogous and well-documented adduct formed with dimethyl sulfate provides a strong basis for understanding the spectroscopic changes. The reaction involves the formation of an iminium cation and an ethyl sulfate anion.

Interactive Data Table: Predicted Spectroscopic Shifts upon Adduct Formation

Spectroscopic TechniqueKey Functional Group/ProtonExpected Observation in Mixture/AdductRationale for Change
¹H NMR Spectroscopy Formyl Proton (H-C=O) of DMFSignificant downfield shiftThe formation of the C=N⁺ double bond in the iminium cation deshields the formyl proton to a greater extent than the original carbonyl group.
Methyl Protons (-N(CH₃)₂) of DMFTwo distinct signals may shift and potentially broadenThe C-N bond in DMF has a partial double bond character leading to distinct methyl signals. In the iminium adduct, this environment is altered, affecting the chemical shifts.
Methylene Protons (-CH₂-) of Diethyl SulfateUpfield shift of the quartetIn the adduct, one ethyl group is transferred to the DMF oxygen, forming an ether-like linkage, while the other remains as part of the ethyl sulfate anion. The protons on the transferred ethyl group will experience a different electronic environment compared to the original diethyl sulfate.
Methyl Protons (-CH₃) of Diethyl SulfateUpfield shift of the tripletSimilar to the methylene protons, the electronic environment of the methyl protons on the transferred ethyl group changes significantly upon adduct formation.
¹³C NMR Spectroscopy Carbonyl Carbon (C=O) of DMFSignificant downfield shiftThe carbon of the formyl group becomes part of a C=N⁺ double bond, which is more deshielded than a carbonyl carbon.
Methyl Carbons (-N(CH₃)₂) of DMFShifts in resonanceThe change in the electronic structure of the nitrogen atom upon forming the iminium salt affects the shielding of the adjacent methyl carbons.
Methylene Carbons (-CH₂-) of Diethyl SulfateShift in resonanceThe carbon atoms of the ethyl group that is transferred to the DMF will exhibit a chemical shift characteristic of an ethoxy group attached to a positively charged species. The carbons of the ethyl sulfate anion will also have a distinct shift.
Infrared (IR) Spectroscopy C=O Stretch of DMFDisappearance of the strong C=O stretching band (typically ~1670 cm⁻¹)The carbonyl group is converted into a C=N⁺ double bond as part of the iminium cation.
Appearance of a new strong band for the C=N⁺ stretchThe C=N⁺ stretching vibration is expected to appear in the region of 1640-1690 cm⁻¹, often at a slightly lower wavenumber than the original C=O stretch due to the mass difference and bond characteristics.
S=O Stretch of Diethyl SulfateShift in the S=O stretching frequenciesThe formation of the ethyl sulfate anion will alter the vibrational modes of the sulfate group compared to the covalently bonded diethyl sulfate.

Detailed Research Findings

Studies on Vilsmeier reagents, in general, show characteristic spectroscopic signatures that confirm the formation of the iminium salt. In the context of the diethyl sulfate and DMF interaction, the following can be inferred:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling evidence in ¹H NMR would be the significant downfield shift of the formyl proton of DMF, indicating the formation of the electrophilic iminium carbon. The two methyl groups on the nitrogen of DMF, which are often non-equivalent at room temperature due to the restricted rotation around the amide C-N bond, would likely remain non-equivalent in the adduct, but their chemical shifts would be altered due to the positive charge on the nitrogen. The signals for the ethyl group of diethyl sulfate would be expected to split into two sets: one for the ethyl group attached to the oxygen in the iminium cation and another for the ethyl sulfate counter-ion.

Vibrational Spectroscopy (IR and Raman): The most prominent change in the IR spectrum upon adduct formation would be the disappearance of the strong carbonyl (C=O) stretching vibration of DMF. In its place, a new absorption band corresponding to the stretching of the C=N⁺ double bond of the iminium cation would appear. The position of this new band would be indicative of the strength and nature of the iminium bond. Furthermore, the characteristic S=O stretching bands of diethyl sulfate would be replaced by those of the ethyl sulfate anion, reflecting the change from a diester to a monoester salt.

Environmental Chemical Fate and Transformation

Abiotic Degradation Pathways of Diethyl Sulfate (B86663)

Diethyl sulfate undergoes hydrolysis in aqueous environments, a primary degradation pathway. The reaction is slow at room temperature but accelerates with increased temperature or in the presence of aqueous alkali bohrium.com. At 25°C, the hydrolysis rate is approximately 0.05% per hour bohrium.com. Under neutral conditions (pH 7) at 298 K (25°C), the hydrolysis half-life is about 1.7 hours, with a rate constant of 1.15 x 10⁻⁴ per second asm.org.

The hydrolysis process involves the sequential breaking of the ester bonds. Initially, diethyl sulfate reacts with water to form monoethyl sulfate and ethanol (B145695) bohrium.comasm.org. With an excess of water, the reaction proceeds further, ultimately yielding sulfuric acid nih.govresearchgate.netnau.edu. Due to this rapid rate of hydrolysis, other environmental fate processes such as volatilization, adsorption to suspended solids and sediments, and biodegradation are not considered significant in aquatic systems asm.org.

Product NameChemical FormulaFormation Pathway
Monoethyl sulfateC₂H₅OSO₃HInitial hydrolysis of one ethyl group from diethyl sulfate bohrium.comasm.org.
EthanolC₂H₅OHCo-product of the initial hydrolysis of diethyl sulfate bohrium.comasm.org.
Sulfuric AcidH₂SO₄Eventual product from the complete hydrolysis of ethyl sulfate in the presence of excess water nih.govresearchgate.netnau.edu.

This table summarizes the primary products formed during the hydrolysis of diethyl sulfate in water.

In the atmosphere, diethyl sulfate is subject to degradation through photochemical reactions. The primary mechanism for its removal from the vapor phase is the reaction with photochemically-produced hydroxyl radicals (•OH) asm.org. The estimated atmospheric half-life for this reaction is approximately 9 days, calculated from a rate constant of 1.8 x 10⁻¹² cm³/molecule-sec at 25°C asm.org.

In addition to reacting with hydroxyl radicals, diethyl sulfate can also react rapidly with water vapor in the atmosphere. The estimated half-life for this atmospheric hydrolysis is less than one day, suggesting it is a significant removal pathway asm.org. Upon heating or burning, diethyl sulfate decomposes to yield toxic sulfur oxides, ethyl ether, and ethylene (B1197577) asm.orgresearchgate.net.

N,N-Dimethylformamide Abiotic and Biotic Degradation in Environmental Compartments

N,N-Dimethylformamide (DMF) is stable under neutral environmental conditions; however, its hydrolysis is facilitated by strong acids and bases, particularly at elevated temperatures wikipedia.orgatamanchemicals.com. In the presence of sodium hydroxide (B78521), for instance, DMF hydrolyzes to produce formate (B1220265) and dimethylamine (B145610) wikipedia.orgatamanchemicals.com. Despite this, hydrolysis is generally not considered a significant environmental fate process for DMF at typical environmental pH ranges (pH 5 to 9), as the neutral hydrolysis rate constants for amides are very low (<10⁻⁹/sec) nih.gov.

Another abiotic degradation pathway for DMF is decarbonylation, which occurs near its boiling point (153°C) or in the presence of a metal catalyst wikipedia.orgnih.gov. This process involves the removal of a carbonyl group (CO) to yield dimethylamine wikipedia.orgnih.gov.

The photodegradation of N,N-dimethylformamide involves several pathways. Ultraviolet (UV) photolysis of the DMF cation leads to the selective cleavage of the N-CO amide bond, resulting in products such as HCO and NC₂H₆⁺ nih.gov. Studies on the photodissociation of DMF at wavelengths of 225 nm and 245 nm show that primary pathways include the cleavage of the N-CO amide bond and the N-CH₃ bond rsc.org.

In the atmosphere, the photo-oxidation of DMF by hydroxyl radicals leads to the formation of various products. Key primary products include CH₃N(CHO)₂ (N-formyl-N-methylformamide), with a yield of about 35%, and the metastable intermediate (CH₃)₂NC(O)OONO₂, which further degrades into N-methylmethanimine (CH₃NCH₂), N-nitrosodimethylamine ((CH₃)₂NNO), and N-nitrodimethylamine ((CH₃)₂NNO₂) depending on NOx levels researchgate.net.

The microbial degradation of N,N-dimethylformamide is a key environmental fate process, proceeding through several identified pathways, primarily under aerobic conditions biorxiv.org.

Aerobic Degradation: There are two main aerobic pathways for DMF degradation researchgate.netbiorxiv.org:

Pathway I: This is the most common route, initiated by the enzyme N,N-dimethylformamidase (DMFase), which hydrolyzes DMF into formate and dimethylamine (DMA) biorxiv.orgresearchgate.netfrontiersin.org. DMA is then converted to methylamine (MA) and formaldehyde by dimethylamine dehydrogenase biorxiv.orgresearchgate.net.

Pathway II: This pathway involves sequential oxidative demethylations. DMF is first converted to N-methylformamide (NMF) and formaldehyde, followed by the conversion of NMF to formamide (FA) and subsequently to ammonia and formate researchgate.netbiorxiv.org.

Anaerobic Degradation: Anaerobic degradation of DMF has also been observed, typically requiring nitrate (B79036) as an electron acceptor biorxiv.org. This process is carried out by facultative DMF-degrading bacteria. The intermediates from aerobic Pathway I, such as DMA, MA, and formate, can be utilized by methanogens to produce methane under anaerobic conditions biorxiv.org.

Degradation PathwayKey Enzymes/ConditionsPrimary IntermediatesFinal Products (Mineralization)
Aerobic Pathway I N,N-dimethylformamidase (DMFase), Dimethylamine dehydrogenaseDimethylamine (DMA), Formate, Methylamine (MA), Formaldehyde biorxiv.orgresearchgate.netnih.govAmmonia, Carbon Dioxide
Aerobic Pathway II Oxidative demethylation enzymesN-methylformamide (NMF), Formamide (FA), Formaldehyde researchgate.netbiorxiv.orgAmmonia, Formate
Anaerobic Pathway III Facultative anaerobes, Nitrate as electron acceptorDimethylamine (DMA), Methylamine (MA), Formate biorxiv.orgMethane (requires methanogens), Nitrogen gas

This table provides a summary of the key microbial degradation pathways for N,N-dimethylformamide, highlighting the intermediates and enzymes involved.

Advanced Analytical Methods for Environmental Monitoring of Diethyl Sulfate and N,N-Dimethylformamide Transformation Products

The environmental monitoring of diethyl sulfate (DES) and N,N-dimethylformamide (DMF) is crucial for assessing their environmental fate and potential impact. Beyond the parent compounds, it is equally important to detect and quantify their transformation products, which can have their own toxicological profiles and provide insights into degradation pathways. Advanced analytical techniques, particularly chromatography coupled with mass spectrometry, are essential for the sensitive and selective determination of these transformation products in complex environmental matrices.

Diethyl Sulfate Transformation Products

In the environment, diethyl sulfate primarily undergoes hydrolysis to form monoethyl sulfate (also known as ethyl hydrogen sulfate) and ethanol. nih.gov The analytical challenge lies in separating and quantifying these polar, water-soluble compounds from various environmental samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of DES and its transformation products. For the parent compound, methods often involve sampling onto sorbent tubes (e.g., Tenax TA or Porapak Q), followed by thermal desorption or solvent extraction and subsequent GC-MS analysis. bgrci.deresearchgate.netnih.gov While direct GC analysis of monoethyl sulfate is difficult due to its low volatility and thermal lability, derivatization techniques can be employed to convert it into a more volatile form suitable for GC-MS analysis.

High-performance liquid chromatography (HPLC) offers an alternative for analyzing these compounds without the need for derivatization. google.com A method for determining DES and its hydrolysis product, ethyl hydrogen sulfate, in mixtures has been developed, showcasing the capability of analytical techniques to differentiate the parent compound from its key transformation product. acs.org Ion chromatography has also been validated for the sensitive determination of monoethyl sulfate in drug substances, a technique that is readily adaptable to environmental water samples.

The following table summarizes key aspects of advanced analytical methods applicable to monitoring diethyl sulfate and its primary transformation product.

AnalyteAnalytical TechniqueSample MatrixKey Features
Diethyl SulfateGC-MSAirSampling on Tenax sorbent, thermal desorption. Provides high selectivity and sensitivity. bgrci.deresearchgate.net
Diethyl SulfateGC-FPD (Flame Photometric Detector)AirAdsorption on silica (B1680970) gel, desorption with acetone. Sulfur-specific detection. nih.gov
Diethyl SulfateHPLC-DAD (Diode Array Detector)Industrial ProductsDerivatization with p-nitrophenol followed by HPLC analysis. Offers high accuracy and sensitivity. google.com
Monoethyl Sulfate (Ethyl Hydrogen Sulfate)Ion ChromatographyAqueous solutionsValidated for sensitive determination, suitable for water samples.

N,N-Dimethylformamide Transformation Products

The environmental and metabolic degradation of N,N-dimethylformamide can proceed through several pathways, leading to various transformation products. The primary degradation route involves the cleavage of the amide bond to form dimethylamine (DMA) and formic acid, with DMA further degrading to methylamine (MA). nih.gov Another significant pathway, observed in metabolic studies, involves the hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF), which can then demethylate to N-methylformamide (NMF). who.intnih.gov

Advanced analytical methods are required to monitor these varied and often polar transformation products.

Gas Chromatography (GC): GC-based methods are widely used for the analysis of DMF and its volatile transformation products like dimethylamine. For DMA, headspace GC coupled with mass spectrometry (HS-GC/MS) is a highly effective method for water samples, as it minimizes sample preparation and offers excellent sensitivity. dissertationtopic.net Other GC methods for aliphatic amines involve collection on silica gel, desorption, and analysis using a flame ionization detector (FID) or a more sensitive nitrogen-phosphorus detector (NPD). osha.govkeikaventures.com A challenge with GC analysis is that some transformation products, like HMMF, are thermally unstable and can degrade to NMF in the hot GC injection port, making it difficult to distinguish between the two compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To overcome the limitations of GC for thermally labile metabolites, LC-MS/MS has emerged as the premier technique. It allows for the direct, simultaneous determination of multiple DMF transformation products, including HMMF, NMF, and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), a secondary metabolite, in a single analytical run. nih.gov This method provides high selectivity and sensitivity, with detection in the multiple-reaction-monitoring (MRM) mode confirming the identity of each analyte. nih.gov

Capillary Electrophoresis (CE): Nonaqueous capillary electrophoresis (NACE) coupled to electrospray ionization mass spectrometry (ESI-MS) has been explored for the analysis of formamide and N-methylformamide. nih.gov This technique offers different selectivity compared to traditional chromatographic methods and can be a promising alternative for separating these highly polar compounds. nih.gov

The following table provides an overview of advanced analytical methods for the environmental monitoring of key N,N-dimethylformamide transformation products.

Analyte(s)Analytical TechniqueSample MatrixLimit of Quantification (LOQ) / Detection (LOD)
Dimethylamine, DiethylamineHeadspace GC-MSAmbient WaterLOD: 0.09 mg/L (DMA), 0.12 mg/L (Diethylamine) dissertationtopic.net
DimethylamineGC-FID/NPDAirWorking Range: 7.5 - 130 mg/m³ (for a 20 L air sample) keikaventures.com
HMMF, NMF, AMCCLC-MS/MSUrine (adaptable to wastewater)Linear Range: 0.004 - 8 µg/mL nih.gov
Formamide, N-MethylformamideNonaqueous Capillary Electrophoresis-ESI-MSOrganic SolventsDemonstrated high efficiency and sensitivity. nih.gov

Future Research Directions

Development of Novel Diethyl Sulfate-Mediated Synthetic Transformations

Diethyl sulfate (B86663) is a potent and cost-effective ethylating agent, primarily utilized for adding an ethyl group to phenols, amines, and thiols. atamanchemicals.com Future research is poised to move beyond these conventional applications to uncover new synthetic transformations. The development of novel catalytic systems could enable diethyl sulfate to participate in a broader range of reactions, such as ethylative cross-couplings, ring-opening reactions of heterocyclic compounds, and the functionalization of a wider array of nucleophiles under milder conditions. Investigating its reactivity with organometallic reagents or under photochemical or electrochemical conditions could unlock unprecedented synthetic pathways. Furthermore, its role as an intermediate in the production of ethanol (B145695) from ethylene (B1197577) suggests that its reactivity could be harnessed for other large-scale chemical manufacturing processes. nih.gov A key area of interest is the development of highly selective ethylation reactions, minimizing the formation of byproducts and enhancing atom economy.

Expanding the Scope of N,N-Dimethylformamide as a Reactive Species and Catalytic Promotor

Traditionally viewed as a high-boiling point, polar aprotic solvent, N,N-dimethylformamide (DMF) is increasingly recognized for its multifaceted role in chemical reactions. nih.gov It can act as a reagent, catalyst, and stabilizer, contributing its own atoms to form new products. nih.govnih.gov Future research will likely focus on systematically expanding its application as a versatile building block.

As a reactive species, DMF can serve as a source for various functional groups, including:

Formyl group (-CHO): For formylation reactions.

Dimethylamino group (-NMe2): For amination reactions. nih.gov

Carbonyl group (C=O): In carbonylation chemistry. researchgate.net

Methyl group (-CH3): Acting as a methyl source in specific transformations. researchgate.net

Cyano group (-CN): In the presence of certain catalysts, DMF can be a precursor for cyanation. mdpi.com

The development of new catalytic systems is crucial to further exploit these capabilities. nih.gov For instance, novel transition metal catalysts could activate the C-H or C-N bonds of DMF more efficiently, enabling its participation in a wider range of C-C and C-N bond-forming reactions. mdpi.com Furthermore, DMF has been shown to stabilize metal nanoparticles, which in turn can catalyze various organic transformations like cross-coupling and hydrosilylation reactions. acs.org Future work could explore the synthesis of a broader library of DMF-stabilized nanoparticles with tailored catalytic activities.

Design of Integrated Diethyl Sulfate/N,N-Dimethylformamide Systems for Targeted Chemical Syntheses

The combination of diethyl sulfate and DMF in a single reaction system offers synergistic potential. DMF's properties as a solvent can facilitate the ethylation reactions carried out by diethyl sulfate, while the two reagents can also participate jointly in one-pot, multi-component reactions. An example is the use of DMF as a solvent for quaternization reactions involving diethyl sulfate. mdpi.com

Future research should focus on designing integrated systems where both compounds play active, sequential, or cooperative roles. This could lead to the streamlined synthesis of complex molecules, reducing the need for intermediate isolation and purification steps. For example, a one-pot reaction could involve an initial DMF-mediated formylation, followed by a diethyl sulfate-driven ethylation of another functional group within the same molecule. The development of such tandem or domino reactions would represent a significant advance in synthetic efficiency.

Advanced In-Situ Characterization Techniques for Dynamic Processes Involving These Compounds

Understanding the precise mechanisms and kinetics of reactions involving diethyl sulfate and DMF is critical for process optimization and control. While standard analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used for final product analysis and impurity profiling researchgate.netwho.int, there is a growing need for advanced in-situ characterization techniques.

Future research will likely employ real-time monitoring technologies such as:

In-situ Infrared (IR) and Raman Spectroscopy: To track the concentration changes of reactants, intermediates, and products as the reaction progresses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe reaction dynamics and identify transient species. researchgate.netacs.org

Mass Spectrometry: For real-time analysis of reaction mixtures to detect intermediates and byproducts.

These techniques can provide invaluable data on reaction pathways, catalyst behavior, and the influence of reaction parameters, enabling the development of more robust and efficient processes. nih.gov

Furthering Computational Predictions and Mechanistic Understandings of Their Reactivity and Intermolecular Interactions

Computational chemistry provides a powerful tool for predicting reactivity and elucidating complex reaction mechanisms at the molecular level. Future research should leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to model the interactions between diethyl sulfate, DMF, and various substrates.

These computational studies can:

Map Reaction Pathways: Calculate the energy barriers for different potential reaction mechanisms, identifying the most favorable routes.

Predict Selectivity: Understand the factors controlling regio- and chemoselectivity in reactions involving these reagents.

Elucidate Catalyst Roles: Model how catalysts interact with the reagents to lower activation energies and promote specific transformations.

Analyze Intermolecular Forces: Investigate the non-covalent interactions between DMF (as a solvent) and reacting species, which can significantly influence reaction outcomes.

By combining computational predictions with experimental results, a deeper and more fundamental understanding of the chemistry of diethyl sulfate and DMF can be achieved, accelerating the discovery of new reactions and processes.

Engineering Sustainable Processes Utilizing Diethyl Sulfate and N,N-Dimethylformamide in a Circular Economy Context

Both diethyl sulfate and DMF face scrutiny due to environmental and health concerns. vibesproject.euwikipedia.org A major thrust of future research will be to integrate these chemicals into more sustainable processes within a circular economy framework. This involves a multi-pronged approach.

Firstly, developing greener synthesis routes for the compounds themselves is crucial. For diethyl sulfate, this includes methods that avoid the generation of large volumes of waste sulfuric acid, which is a major drawback of traditional processes. atamanchemicals.comgoogle.com Recent innovations focus on processes that generate recyclable byproducts like sodium bisulfate, representing a move toward a greener production cycle. google.com For DMF, research into its synthesis from renewable C1 sources like carbon dioxide is a promising avenue. magtech.com.cn

Secondly, the focus is on replacing these compounds where possible with greener alternatives. Solvents like Cyrene™, derived from waste cellulose, are being investigated as replacements for DMF in applications like the synthesis of metal-organic frameworks (MOFs). acs.orgmerckgroup.com

Thirdly, in applications where their unique reactivity is indispensable, research should aim at creating closed-loop systems. This would involve developing efficient methods for recovering and recycling both diethyl sulfate and DMF from reaction waste streams, minimizing their release into the environment. This aligns with the principles of a circular economy, where resources are kept in use for as long as possible, extracting the maximum value from them before recovering and regenerating products and materials at the end of their service life.

Q & A

Q. What are the critical solvent properties of N,N-dimethylformamide (DMF) that influence its selection in nucleophilic substitution reactions?

DMF is favored in nucleophilic substitutions due to its high polarity (dipolar aprotic nature), which stabilizes transition states and enhances reaction rates. Its ability to dissolve ionic intermediates and polar substrates (e.g., in Vilsmeier-Haack reactions) is critical . However, residual water content (>50 ppm) can hydrolyze sensitive reagents like diethyl sulfate, necessitating anhydrous conditions verified by Karl Fischer titration .

Q. How does diethyl sulfate’s reactivity profile affect its use as an alkylating agent in organic synthesis?

Diethyl sulfate acts as an ethylating agent via nucleophilic attack on its electrophilic ethyl groups. Its reactivity is pH-dependent: optimal alkylation occurs under mildly alkaline conditions (pH 8–10). Side reactions, such as sulfonation with sulfur trioxide, can occur at elevated temperatures (>60°C), requiring controlled conditions to minimize polysulfate by-products . Purity checks via ¹H NMR (δ 1.4 ppm for ethyl groups) are recommended post-synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using diethyl sulfate under varying solvent systems?

Yield discrepancies often arise from solvent-dependent reactivity. For example, in polar aprotic solvents (DMF, DMSO), diethyl sulfate exhibits faster alkylation kinetics but may form stable solvated intermediates that trap reagents. Comparative kinetic studies under controlled conditions (e.g., solvent dielectric constant, temperature) are advised. Data normalization using internal standards (e.g., 1,3,5-trimethoxybenzene) in HPLC or GC-MS analysis improves reproducibility .

Q. What advanced analytical techniques are recommended for characterizing by-products in DMF-mediated reactions?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are critical for identifying side products like dimethylamine (from DMF decomposition) or ethylated impurities. Isotopic labeling (e.g., deuterated DMF-d₇) can trace reaction pathways and confirm intermediates . For quantification, headspace GC-MS is effective for volatile by-products (e.g., ethyl ether) .

Q. How does DMF’s role as a catalyst in polymer synthesis influence the curing kinetics of polyisocyanurate foams?

DMF acts as a Lewis base catalyst, accelerating urethane formation by stabilizing isocyanate intermediates. Its dipolar nature reduces activation energy, enabling curing at lower temperatures (40–60°C vs. 80°C without solvent). Real-time FTIR monitoring of NCO consumption (absorbance at 2270 cm⁻¹) provides kinetic data for optimizing catalyst loading (typically 0.5–2 wt%) .

Methodological Considerations

Q. What protocols ensure reproducible solubility measurements for DMF in multicomponent systems?

  • Step 1: Pre-saturate DMF with anhydrous MgSO₄ to remove trace water .
  • Step 2: Use a gravimetric method: dissolve known masses of solute (e.g., manganese sulfate) in DMF/water mixtures at 293.15 K, followed by filtration and drying .
  • Step 3: Validate via conductivity measurements (e.g., for ionic solutes like Co(II) sulfates) .

Q. How can researchers mitigate DMF-induced interference in NMR spectroscopy?

  • Strategy 1: Use deuterated DMF-d₇ to eliminate background signals in ¹H/¹³C NMR .
  • Strategy 2: Employ presaturation techniques (e.g., WATERGATE) to suppress residual H₂O peaks .
  • Note: DMF’s ¹³C signal at δ 162 ppm (carbonyl) can overlap with analyte peaks; adjust decoupling parameters accordingly .

Safety and Contamination Control

Q. What are the critical thresholds for DMF exposure in laboratory settings, and how are they monitored?

NIOSH recommends a permissible exposure limit (PEL) of 10 ppm (skin). Airborne DMF is quantified using NMAM Method 2014 (sampling via charcoal tubes, analysis by GC-FID) . For dermal exposure, urinary N-methylformamide (NMF) serves as a biomarker, with safe limits <15 mg/L .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.